molecular formula C22H30N6OS B12410822 Teneligliptin-d4

Teneligliptin-d4

Cat. No.: B12410822
M. Wt: 430.6 g/mol
InChI Key: WGRQANOPCQRCME-NYTZRLBRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Teneligliptin-d4 is a deuterium-labeled analog of Teneligliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes . This stable isotope-labeled compound, which contains four deuterium atoms, is designed for use as an internal standard in bioanalytical methods. Its primary application is in Liquid Chromatography-Mass Spectrometry (LC-MS) for the precise quantification of Teneligliptin in various biological matrices, significantly improving the accuracy and reliability of pharmacokinetic, metabolic, and therapeutic drug monitoring studies . The parent compound, Teneligliptin, functions as a competitive and reversible inhibitor of the DPP-4 enzyme . By inhibiting DPP-4, it slows the degradation of endogenous incretin hormones like Glucagon-like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP) . This action increases and prolongs the circulation of active incretins, which in turn stimulates glucose-dependent insulin secretion from pancreatic beta-cells and suppresses glucagon release, thereby reducing hyperglycemia . Teneligliptin is known for its unique chemical structure featuring five consecutive rings and a potent, long-lasting inhibitory effect . Research also suggests it may have protective effects beyond glycemic control, including potential cardioprotective properties via the inhibition of the NLRP3 inflammasome . Using this compound as an internal standard corrects for variations in sample preparation and instrument analysis, leading to highly precise and accurate measurement of Teneligliptin concentrations in complex samples. This product is intended for research purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate care and adhere to all relevant laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H30N6OS

Molecular Weight

430.6 g/mol

IUPAC Name

[(2S,4S)-4-[2,2,3,3-tetradeuterio-4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone

InChI

InChI=1S/C22H30N6OS/c1-17-13-21(28(24-17)18-5-3-2-4-6-18)26-9-7-25(8-10-26)19-14-20(23-15-19)22(29)27-11-12-30-16-27/h2-6,13,19-20,23H,7-12,14-16H2,1H3/t19-,20-/m0/s1/i7D2,9D2

InChI Key

WGRQANOPCQRCME-NYTZRLBRSA-N

Isomeric SMILES

[2H]C1(C(N(CCN1[C@H]2C[C@H](NC2)C(=O)N3CCSC3)C4=CC(=NN4C5=CC=CC=C5)C)([2H])[2H])[2H]

Canonical SMILES

CC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCSC4)C5=CC=CC=C5

Origin of Product

United States

Foundational & Exploratory

Teneligliptin-d4: A Technical Guide to its Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teneligliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus. Its deuterated analog, Teneligliptin-d4, serves as a crucial internal standard for analytical and pharmacokinetic studies, enabling precise quantification in biological matrices. This technical guide provides a comprehensive overview of the synthesis, characterization, and mechanism of action of Teneligliptin, with a specific focus on the deuterated form, this compound. While detailed proprietary synthesis and characterization data for this compound are not publicly available, this guide furnishes a thorough understanding of the parent compound and the expected analytical approaches for its deuterated counterpart.

Mechanism of Action of Teneligliptin

Teneligliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme. DPP-4 is responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, Teneligliptin increases the levels of active incretins, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner, leading to improved glycemic control.

Teneligliptin Mechanism of Action cluster_0 Physiological Response to Food Intake cluster_1 DPP-4 Action cluster_2 Teneligliptin Intervention cluster_3 Therapeutic Outcomes Food Intake Food Intake Incretin Release (GLP-1, GIP) Incretin Release (GLP-1, GIP) Food Intake->Incretin Release (GLP-1, GIP) DPP-4 Enzyme DPP-4 Enzyme Incretin Release (GLP-1, GIP)->DPP-4 Enzyme Degradation Increased Active Incretins Increased Active Incretins Incretin Release (GLP-1, GIP)->Increased Active Incretins Inactive Incretins Inactive Incretins DPP-4 Enzyme->Inactive Incretins Teneligliptin Teneligliptin Teneligliptin->DPP-4 Enzyme Inhibition Stimulates Insulin Secretion Stimulates Insulin Secretion Increased Active Incretins->Stimulates Insulin Secretion Suppresses Glucagon Release Suppresses Glucagon Release Increased Active Incretins->Suppresses Glucagon Release Improved Glycemic Control Improved Glycemic Control Stimulates Insulin Secretion->Improved Glycemic Control Suppresses Glucagon Release->Improved Glycemic Control

Figure 1: Mechanism of Action of Teneligliptin.

Synthesis of Teneligliptin and this compound

The synthesis of Teneligliptin has been described in various patents and publications. A general retrosynthetic approach is outlined below.

Teneligliptin Retrosynthesis Teneligliptin Teneligliptin Intermediate1 Amide Bond Formation Teneligliptin->Intermediate1 FragmentA ((2S,4S)-4-(4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl)pyrrolidin-2-yl)methanamine Intermediate1->FragmentA FragmentB Thiazolidine-3-carbonyl chloride Intermediate1->FragmentB Intermediate2 Piperazine Ring Formation FragmentA->Intermediate2 FragmentC (2S,4S)-4-aminopyrrolidine-2-carboxamide derivative Intermediate2->FragmentC FragmentD 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine Intermediate2->FragmentD

Figure 2: General Retrosynthetic Strategy for Teneligliptin.

Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound is not publicly available. However, based on its IUPAC name, ((2S, 4S)-4-(4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl-2, 2, 3, 3-d4)pyrrolidin-2-yl)(thiazolidin-3-yl)methanone, the deuterium atoms are located on the pyrrolidine ring. The synthesis would likely involve the use of a deuterated pyrrolidine precursor. A plausible, though unconfirmed, approach would be the reduction of a suitable pyrrolidone precursor with a deuterium source, such as lithium aluminum deuteride (LiAlD₄), followed by functional group manipulations to complete the synthesis.

Characterization of this compound

Comprehensive characterization data for this compound is not available in the public domain. However, standard analytical techniques would be employed to confirm its identity, purity, and isotopic enrichment.

Hypothetical Experimental Protocols for Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to be similar to that of Teneligliptin, with the notable absence of signals corresponding to the protons at the 2 and 3 positions of the pyrrolidine ring. The integration of the remaining proton signals would be consistent with the deuterated structure.

    • ¹³C NMR: The carbon NMR spectrum would show signals for all carbon atoms. The signals for the deuterated carbons (C2 and C3 of the pyrrolidine ring) would likely exhibit splitting due to carbon-deuterium coupling and may have a lower intensity.

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS): This would be used to confirm the elemental composition and determine the exact mass of the deuterated molecule. The expected molecular weight of this compound is approximately 430.24 g/mol .

    • Tandem Mass Spectrometry (MS/MS): Fragmentation analysis would be performed to confirm the location of the deuterium atoms. The fragmentation pattern would be compared to that of unlabeled Teneligliptin. For instance, a known LC-MS/MS method for a related deuterated analog, Teneligliptin-d8, utilized the transition m/z 435.2 → 251.3. A similar fragmentation pattern would be expected for this compound, with a precursor ion corresponding to [M+H]⁺.

Quantitative Data Summary

While specific data for this compound is scarce, the following table summarizes key quantitative information for Teneligliptin and a related deuterated analog found in the literature.

ParameterValueReference Compound
Molecular Formula C₂₂H₃₀N₆OSTeneligliptin
Molecular Weight 426.58 g/mol Teneligliptin
IUPAC Name ((2S, 4S)-4-(4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl)pyrrolidin-2-yl)(thiazolidin-3-yl)methanoneTeneligliptin
Teneligliptin-d8 [M+H]⁺ m/z 435.2Teneligliptin-d8
Teneligliptin-d8 Fragment Ion m/z 251.3Teneligliptin-d8

Experimental Workflow for Analysis

The primary application of this compound is as an internal standard in quantitative bioanalytical methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Analytical Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with this compound (Internal Standard) Sample->Spike Extraction Protein Precipitation / Liquid-Liquid Extraction Spike->Extraction Evaporation Evaporation and Reconstitution Extraction->Evaporation LC Liquid Chromatography Separation Evaporation->LC MS Tandem Mass Spectrometry Detection (MRM Mode) LC->MS Integration Peak Integration (Analyte and IS) MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Teneligliptin Calibration->Quantification

Figure 3: General Experimental Workflow for the Quantification of Teneligliptin using this compound.

This compound is an indispensable tool for the accurate quantification of Teneligliptin in research and clinical settings. While detailed public information on its synthesis and characterization is limited, this guide provides a foundational understanding based on the properties of the parent compound and general principles of isotopic labeling and analytical chemistry. Researchers utilizing this compound should rely on the certificate of analysis provided by their supplier for specific quantitative data and purity information. Further public disclosure of detailed synthetic and characterization data would be beneficial to the scientific community.

An In-Depth Technical Guide to the Chemical Properties of Teneligliptin-d4

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the chemical properties of Teneligliptin-d4, a deuterated analog of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Teneligliptin. Designed for researchers, scientists, and drug development professionals, this document compiles available data on its physicochemical characteristics, analytical methodologies, and its role in the context of its parent compound's mechanism of action.

Introduction to this compound

This compound is a stable isotope-labeled version of Teneligliptin, primarily utilized as an internal standard in analytical and pharmacokinetic studies.[1] The incorporation of four deuterium atoms into the molecule allows for its differentiation from the non-labeled drug in mass spectrometry-based assays, ensuring accurate quantification in biological matrices.

Physicochemical Properties

While specific experimental data for the physical properties of this compound are not extensively available in public literature, the following tables summarize the known properties of this compound and its parent compound, Teneligliptin. These values for Teneligliptin can serve as a reasonable estimation for the deuterated analog.

Table 1: General and Chemical Properties

PropertyValue (this compound)Value (Teneligliptin)Reference(s)
Chemical Name ((2S, 4S)-4-(4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl-2,2,3,3-d4)pyrrolidin-2-yl)(thiazolidin-3-yl)methanone{(2S,4S)-4-[4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)-1- piperazinyl]-2-pyrrolidinyl}(1,3-thiazolidin-3-yl)methanone[2]
Molecular Formula C22H26D4N6OSC22H30N6OS[3][4]
Molecular Weight 430.61 g/mol 426.58 g/mol [3][4]
Appearance Not specified (likely a solid)White color powder[5]
Melting Point Not specified>100°C (decomposition)[6]

Table 2: Solubility Data (for Teneligliptin)

SolventSolubilityReference(s)
WaterReadily soluble (as hydrobromide hydrate)[5]
MethanolSparingly soluble (as hydrobromide hydrate), Slightly soluble[5][7]
Ethanol (99.5)Slightly insoluble (as hydrobromide hydrate)[5]
AcetonitrileInsoluble (as hydrobromide hydrate)[5]
DMSOSlightly soluble[7]

Mechanism of Action and Signaling Pathway

Teneligliptin is a potent and selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4).[8] DPP-4 is responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, Teneligliptin increases the levels of active incretins, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner, ultimately leading to improved glycemic control.

The signaling pathway initiated by the inhibition of DPP-4 is depicted below.

DPP4_Signaling_Pathway DPP-4 Inhibition Signaling Pathway Teneligliptin Teneligliptin / this compound DPP4 DPP-4 Enzyme Teneligliptin->DPP4 Incretins Active Incretins (GLP-1, GIP) DPP4->Incretins Degrades Pancreas Pancreatic β-cells Incretins->Pancreas Stimulates Glucagon Glucagon Secretion (from α-cells) Incretins->Glucagon Suppresses Insulin Insulin Secretion Pancreas->Insulin Increases BloodGlucose Lowered Blood Glucose Insulin->BloodGlucose Reduces Glucagon->BloodGlucose Increases

DPP-4 inhibition pathway by Teneligliptin.

Experimental Protocols

While specific synthesis and characterization protocols for this compound are not widely published, it is typically prepared through deuteration of a suitable Teneligliptin precursor. The following sections detail common analytical methods used for the analysis of Teneligliptin, which are directly applicable to this compound, especially when used as an internal standard.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity and Assay

This method is suitable for determining the purity of Teneligliptin and for its quantification in pharmaceutical dosage forms.

Table 3: RP-HPLC Method Parameters for Teneligliptin Analysis

ParameterCondition 1Condition 2Reference(s)
Column Grace Smart C18 (250mm x 4.6mm, 5µm)Kromasil C18 (250×4.6 mm, 5 μm)[1][9]
Mobile Phase 0.05M Potassium dihydrogen phosphate (pH 4.0) : Acetonitrile (80:20 v/v)Buffer : Acetonitrile : Methanol (65:25:10, v/v/v)[1][9]
Flow Rate 1.0 mL/min1.0 mL/min[1][9]
Detection PDA at 242 nmUV at 254 nm[1][9]
Injection Volume Not specified10 µL[9]
Column Temperature Not specified30°C[9]
Retention Time 7.443 min2.842 min[1][9]

Sample Preparation (for Tablet Analysis):

  • Weigh and finely powder 20 tablets.

  • Transfer an amount of powder equivalent to 200 mg of Teneligliptin into a 100 mL volumetric flask.

  • Add approximately 60 mL of methanol and sonicate for 30 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and make up the volume to 100 mL with methanol.

  • Filter the solution through a 0.45 µm filter before injection.[1]

Experimental Workflow for Method Validation

The validation of an analytical method ensures its suitability for its intended purpose. The following workflow is typically followed for the validation of an HPLC method for Teneligliptin analysis according to ICH guidelines.

HPLC_Validation_Workflow start Method Development & Optimization specificity Specificity/ Selectivity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness stability Solution Stability robustness->stability end Validated Method stability->end

Workflow for HPLC method validation.

Spectroscopic Data

Detailed NMR and mass spectra for this compound are not publicly available. However, data for the non-labeled Teneligliptin can provide insights into the expected fragmentation patterns and chemical shifts. This compound is expected to show a molecular ion peak at m/z 431.2 in its mass spectrum, corresponding to [M+H]+, reflecting the addition of four deuterium atoms. In proton NMR, the signals corresponding to the deuterated positions would be absent.

Table 4: Reported Mass Spectrometry and NMR Data for Teneligliptin

TechniqueKey ObservationsReference(s)
LC-MS/MS Protonated molecular ion [M+H]+ at m/z 427.2.[10]
¹H NMR (in DMSO-d6) C=C-CH₃ at 1.9 ppm; R₂N-CH₃ from 2-3 ppm; ArNH₂ from 3-5 ppm; Ar-H from 6-7 ppm; R-C=O-NH₂ from 7-8 ppm.
¹³C NMR (in DMSO-d6) R-CH₃ at 13.7 ppm; R-CH₂-NH₂ from 30-65 ppm; C=C from 115-140 ppm; Aromatic C from 125-150 ppm; RNC=O at 169 ppm.

Conclusion

This compound serves as an essential tool for the accurate bioanalytical quantification of Teneligliptin. While specific physicochemical data for the deuterated compound is limited, the properties of the parent molecule, Teneligliptin, provide a strong basis for its handling and application. The analytical methods and the understanding of the DPP-4 signaling pathway detailed in this guide offer a solid foundation for researchers and professionals working with this compound. Further studies are warranted to fully characterize the specific properties of this compound.

References

Commercial Suppliers and Technical Applications of Teneligliptin-d4 for Research: An In-depth Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and research applications of Teneligliptin-d4, a deuterated analog of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Teneligliptin. This document is intended to serve as a valuable resource for researchers in the fields of pharmacology, drug metabolism, and bioanalysis.

Introduction to Teneligliptin and its Deuterated Analog

Teneligliptin is an oral anti-diabetic drug that functions by inhibiting the DPP-4 enzyme. This inhibition leads to an increase in the levels of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] These hormones play a crucial role in regulating blood glucose levels by stimulating insulin secretion and suppressing glucagon release in a glucose-dependent manner.[1][2] this compound is a stable isotope-labeled version of Teneligliptin, where four hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative bioanalytical studies, particularly those employing liquid chromatography-mass spectrometry (LC-MS/MS).[3][4]

Commercial Availability of this compound

A number of specialized chemical suppliers offer this compound for research purposes. The product is typically supplied as a neat solid, and its primary application is as an internal standard in pharmacokinetic and bioanalytical research. Below is a comparative table of some commercial suppliers. Please note that availability and specifications are subject to change, and it is recommended to directly contact the suppliers for the most current information and to request a certificate of analysis.

Supplier Product Name CAS Number Molecular Formula Molecular Weight Notes
LGC Standards This compoundNot specifiedC₂₂D₄H₂₆N₆OS430.603API Reference Standard.[5]
Veeprho This compoundNot specifiedC₂₂H₂₆D₄N₆OSNot specifiedUsed as an internal standard in analytical and pharmacokinetic research.[3]
SynZeal This compound (Possibility-1)Not specifiedC₂₂H₂₆N₆OSD₄430.6Synthesis on demand.[6]
SynZeal This compound (Possibility-2)1391012-98-8C₂₂H₂₆D₄N₆OS430.6Synthesis on demand.[6]
MedchemExpress This compoundNot specifiedC₂₂H₂₆D₄N₆OS430.60Deuterium labeled Teneligliptin.[4]
TLC Pharmaceutical Standards This compoundNot specifiedC₂₂H₂₆D₄N₆OS430.61Related product to Teneligliptin HBr.[7]

The Role of this compound in Bioanalytical Research

Stable isotope-labeled compounds, such as this compound, are considered the gold standard for internal standards in quantitative LC-MS/MS assays.[8][9] Their utility stems from the fact that they are chemically identical to the analyte of interest, but have a different mass. This allows them to co-elute with the analyte during chromatography and experience similar ionization effects in the mass spectrometer, thereby compensating for variations in sample preparation, injection volume, and matrix effects.[8][9]

The use of a deuterated internal standard like this compound can significantly improve the accuracy, precision, and robustness of bioanalytical methods for the quantification of Teneligliptin in various biological matrices such as plasma and urine.[3][4]

Experimental Protocol: Quantification of Teneligliptin in Human Plasma using LC-MS/MS with this compound as an Internal Standard

The following is a generalized protocol for the quantification of Teneligliptin in human plasma. It is essential to validate the method according to regulatory guidelines (e.g., FDA, EMA) before its application in regulated studies.

1. Materials and Reagents:

  • Teneligliptin reference standard

  • This compound (internal standard)

  • Human plasma (with appropriate anticoagulant)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, ultrapure

2. Preparation of Standard and Quality Control (QC) Samples:

  • Prepare stock solutions of Teneligliptin and this compound in a suitable solvent (e.g., methanol).

  • Prepare calibration curve standards by spiking blank human plasma with known concentrations of Teneligliptin.

  • Prepare QC samples at low, medium, and high concentrations in the same manner.

3. Sample Preparation (Protein Precipitation):

  • To a 100 µL aliquot of plasma sample (calibration standard, QC, or unknown), add a fixed amount of this compound internal standard solution.

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

  • Liquid Chromatography (LC):

    • Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient elution program to achieve optimal separation.

    • Flow rate: 0.3 mL/min.

    • Injection volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization mode: Positive electrospray ionization (ESI+).

    • Detection mode: Multiple Reaction Monitoring (MRM).

    • MRM transitions:

      • Teneligliptin: e.g., m/z 427.2 → 243.1[10]

      • This compound: e.g., m/z 431.2 → 247.1 (hypothetical, needs to be optimized)

    • Optimize MS parameters (e.g., collision energy, declustering potential) for maximum sensitivity.

5. Data Analysis:

  • Quantify the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

  • Determine the concentration of Teneligliptin in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathway of Teneligliptin

Teneligliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme. The following diagram illustrates the signaling pathway involved.

Teneligliptin_Signaling_Pathway cluster_0 Gut cluster_1 Pancreas cluster_2 Bloodstream cluster_3 Physiological Effect Food Intake Food Intake Incretin Hormones (GLP-1, GIP) Incretin Hormones (GLP-1, GIP) Food Intake->Incretin Hormones (GLP-1, GIP) stimulates secretion Pancreatic β-cells Pancreatic β-cells Incretin Hormones (GLP-1, GIP)->Pancreatic β-cells stimulates Pancreatic α-cells Pancreatic α-cells Incretin Hormones (GLP-1, GIP)->Pancreatic α-cells inhibits DPP-4 Enzyme DPP-4 Enzyme Incretin Hormones (GLP-1, GIP)->DPP-4 Enzyme Insulin Secretion Insulin Secretion Pancreatic β-cells->Insulin Secretion increases Lowered Blood Glucose Lowered Blood Glucose Insulin Secretion->Lowered Blood Glucose Glucagon Secretion Glucagon Secretion Pancreatic α-cells->Glucagon Secretion decreases Glucagon Secretion->Lowered Blood Glucose contributes to Inactive Incretins Inactive Incretins DPP-4 Enzyme->Inactive Incretins degrades Teneligliptin Teneligliptin Teneligliptin->DPP-4 Enzyme inhibits

Caption: Signaling pathway of Teneligliptin via DPP-4 inhibition.

Experimental Workflow for Bioanalytical Quantification

The following diagram outlines a typical workflow for the quantification of Teneligliptin in a biological matrix using this compound as an internal standard.

Bioanalytical_Workflow cluster_lcms LC-MS/MS System Sample Collection (e.g., Plasma) Sample Collection (e.g., Plasma) Addition of Internal Standard (this compound) Addition of Internal Standard (this compound) Sample Collection (e.g., Plasma)->Addition of Internal Standard (this compound) Protein Precipitation Protein Precipitation Addition of Internal Standard (this compound)->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Evaporation Supernatant Evaporation Centrifugation->Supernatant Evaporation Reconstitution Reconstitution Supernatant Evaporation->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis Data Processing and Quantification Data Processing and Quantification LC-MS/MS Analysis->Data Processing and Quantification LC Separation LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection

References

Understanding the Certificate of Analysis for Teneligliptin-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teneligliptin-d4 is the deuterium-labeled analogue of Teneligliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[1] As a stable isotope-labeled internal standard, this compound is crucial for the accurate quantification of Teneligliptin in biological matrices during pharmacokinetic and metabolic studies.[2] This guide provides a detailed explanation of a typical Certificate of Analysis (CoA) for this compound, outlining the key analytical tests performed to ensure its identity, purity, and quality.

Product Information

A Certificate of Analysis begins with fundamental details about the compound.

ParameterSpecification
Product Name This compound
Synonyms MP-513-d4
Chemical Formula C₂₂H₂₆D₄N₆OS
Molecular Weight 430.61 g/mol [2]
CAS Number Not available
Appearance White to off-white solid
Storage 2-8°C, sealed storage, away from moisture

Analytical Data Summary

This section provides a high-level summary of the analytical test results. Each test is discussed in detail in the subsequent sections.

TestMethodSpecificationResult
Identity ¹H NMR, ¹³C NMR, Mass SpectrometryConforms to structureConforms
Purity (by HPLC) RP-HPLC≥ 98%99.97%
Mass Spectrum ESI-MSConsistent with M+H⁺Conforms
Residual Solvents GC-HSAs per USP <467>Complies
Water Content Karl Fischer Titration≤ 1.0%0.2%

Experimental Protocols

Detailed methodologies are essential for the replication and verification of the analytical results.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Purity analysis by HPLC is a critical test to quantify the percentage of the active compound and identify any impurities. A common method is Reverse-Phase HPLC (RP-HPLC).

Methodology:

  • Instrument: HPLC system with a UV detector.

  • Column: C18 column (e.g., Cosmosil C18, 250mm x 4.6ID, 5 micron particle size).[3]

  • Mobile Phase: A mixture of a buffer (e.g., Phosphate buffer pH 3) and an organic solvent (e.g., Methanol) in a specific ratio (e.g., 30:70 v/v).[3]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 246 nm.[3]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

Workflow for HPLC Purity Analysis:

hplc_workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep Dissolve this compound in mobile phase injection Inject sample and standard solutions sample_prep->injection std_prep Prepare standard solution of known concentration std_prep->injection separation Isocratic elution through C18 column injection->separation detection UV detection at 246 nm separation->detection integration Integrate peak areas detection->integration calculation Calculate purity based on area percentage integration->calculation ms_workflow cluster_sample Sample Introduction cluster_ms Mass Analysis cluster_result Result Interpretation sample_infusion Infuse dissolved sample into the mass spectrometer ionization Electrospray Ionization (ESI+) sample_infusion->ionization mass_analyzer Quadrupole mass analyzer ionization->mass_analyzer detector Ion detection mass_analyzer->detector spectrum Generate mass spectrum detector->spectrum comparison Compare observed m/z with theoretical [M+H]⁺ spectrum->comparison

References

Stability of Teneligliptin-d4 in Various Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of Teneligliptin-d4 under various conditions. The information presented herein is based on forced degradation studies conducted on Teneligliptin. It is a common scientific premise that the deuteration of a molecule is unlikely to alter its fundamental chemical stability. Therefore, the data on Teneligliptin serves as a strong surrogate for understanding the stability profile of this compound.

Executive Summary

Teneligliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, is susceptible to degradation under basic, oxidative, and thermal stress conditions. Conversely, it demonstrates notable stability under acidic and photolytic conditions.[1][2][3][4][5] This guide details the experimental protocols for assessing stability, presents quantitative data on degradation, and visualizes the experimental workflow and potential degradation pathways.

Data on Forced Degradation of Teneligliptin

The stability of Teneligliptin has been evaluated under various stress conditions as per the International Council for Harmonisation (ICH) guidelines. The following tables summarize the quantitative data from these forced degradation studies.

Table 1: Summary of Forced Degradation Studies of Teneligliptin

Stress ConditionReagent/MethodTemperatureDurationDegradation (%)Reference
Acidic Hydrolysis0.1 N HCl35°C48 hoursNo degradation observed[1]
Acidic Hydrolysis2 N HCl60°C30 minutes3.66%[6]
Acidic Hydrolysis0.1N HClNot Specified4 hoursSignificant degradation[7]
Basic Hydrolysis0.1 N NaOH35°C48 hoursDegradation observed[1]
Basic Hydrolysis2 N NaOH60°C30 minutes2.75%[6]
Oxidative Degradation3% H₂O₂35°C48 hoursDegradation observed[1]
Oxidative Degradation20% v/v H₂O₂60°C30 minutes1.01%[6]
Oxidative Degradation6% H₂O₂Not SpecifiedNot Specified16.27%[8]
Thermal DegradationRefluxing apparatus69°C48 hoursDegradation observed[1]
Thermal DegradationOven105°C6 hoursNot Specified[6]
Thermal DegradationNot Specified40°CNot Specified19.52%[8]
Photolytic DegradationUV light365 nm48 hoursNo degradation observed[1]
Photolytic DegradationUV chamberNot Specified7 daysNot Specified[6]
Photolytic DegradationUV light (long wavelength)294 nmNot Specified18.91%[8]
Neutral HydrolysisWater60°C6 hoursNot Specified[6]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the stability studies of Teneligliptin.

Forced Degradation Study Protocol[1][6][7]
  • Preparation of Stock Solution: A standard stock solution of Teneligliptin is prepared by dissolving the compound in a suitable solvent, typically methanol or a mixture of methanol and acetonitrile, to a concentration of 1000 µg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: The stock solution is treated with 0.1 N HCl or 2 N HCl and refluxed at a specified temperature (e.g., 35°C for 48 hours or 60°C for 30 minutes).[1][6] The solution is then neutralized with an equivalent amount of NaOH.

    • Basic Hydrolysis: The stock solution is treated with 0.1 N NaOH or 2 N NaOH and refluxed under controlled temperature and duration.[1][6] The resulting solution is neutralized with an equivalent amount of HCl.

    • Oxidative Degradation: The stock solution is treated with hydrogen peroxide (3% or 20% v/v) and maintained at a specific temperature (e.g., 35°C for 48 hours or 60°C for 30 minutes).[1][6]

    • Thermal Degradation: The solid drug or a solution is subjected to elevated temperatures (e.g., 69°C in a refluxing apparatus for 48 hours or 105°C in an oven for 6 hours).[1][6]

    • Photolytic Degradation: The drug solution is exposed to UV light (e.g., at 365 nm for 48 hours or in a UV chamber for 7 days).[1][6]

    • Neutral Hydrolysis: The drug is refluxed in water at 60°C for 6 hours.[6]

  • Sample Preparation for Analysis: After exposure to the stress conditions, the samples are diluted with the mobile phase to a suitable concentration (e.g., 20 µg/mL or 300 µg/mL).[1][6] The samples are then filtered through a 0.45 µm membrane filter before injection into the analytical system.[1]

Analytical Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)[1][2][6]
  • Column: Kromasil 100-5C18 (250×4.6mm, 5μm) or equivalent C18 column.[1][6]

  • Mobile Phase: A mixture of pH 6.0 phosphate buffer and acetonitrile (60:40 v/v) or buffer:acetonitrile:methanol (65:25:10, v/v/v).[1][6]

  • Flow Rate: 1.0 mL/min.[1][6]

  • Detection: UV detector at 246 nm or 254 nm.[1][6]

  • Injection Volume: 10 µL.[6]

  • Column Temperature: 30°C.[6]

Visualizations

Experimental Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock This compound Stock Solution Acid Acidic Hydrolysis (e.g., 0.1N HCl, 35°C, 48h) Stock->Acid Base Basic Hydrolysis (e.g., 0.1N NaOH, 35°C, 48h) Stock->Base Oxidative Oxidative Degradation (e.g., 3% H₂O₂, 35°C, 48h) Stock->Oxidative Thermal Thermal Degradation (e.g., 69°C, 48h) Stock->Thermal Photolytic Photolytic Degradation (e.g., UV light, 365nm, 48h) Stock->Photolytic Dilution Dilution & Filtration Acid->Dilution Base->Dilution Oxidative->Dilution Thermal->Dilution HPLC RP-HPLC Analysis Dilution->HPLC LCMS LC-MS/MS for Degradant Identification HPLC->LCMS Data Data Analysis & Quantification HPLC->Data Photoplayer Photoplayer Photoplayer->Dilution

Caption: Workflow for forced degradation studies of this compound.

Potential Degradation Pathways of Teneligliptin

Based on the identified degradation products in forced degradation studies of Teneligliptin, a potential degradation pathway can be proposed. The primary sites of degradation appear to be the thiazolidine ring and the piperazine linkage.

Degradation_Pathway cluster_base Base & Thermal Stress cluster_peroxide Peroxide Stress cluster_thermal Thermal Stress Teneligliptin Teneligliptin DP1 Degradation Product 1 (m/z 354.30) Teneligliptin->DP1 Hydrolysis DP2 Degradation Product 2 (m/z 310.30) Teneligliptin->DP2 Hydrolysis DP3 Degradation Product 3 (m/z 214.19) Teneligliptin->DP3 Hydrolysis DP4 Degradation Product 4 (m/z 138.08) Teneligliptin->DP4 Oxidation DP5 Degradation Product 5 (m/z 136.18) Teneligliptin->DP5 Oxidation DP6 Degradation Product 6 (m/z 375.72) Teneligliptin->DP6 Thermal Degradation

Caption: Potential degradation pathways of Teneligliptin under stress.

Solubility Profile

Conclusion

This technical guide summarizes the available stability data for Teneligliptin, which serves as a reliable indicator for the stability of this compound. The compound is susceptible to degradation under basic, oxidative, and thermal conditions, while it remains stable under acidic and photolytic stress. The provided experimental protocols and visualizations offer a framework for researchers and drug development professionals to design and execute their own stability studies for this compound and related compounds. Further studies are warranted to establish the specific stability profile and degradation products of this compound in various solvents and formulations.

References

Methodological & Application

Application Notes & Protocols: Teneligliptin-d4 as an Internal Standard for LC-MS/MS Analysis of Teneligliptin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teneligliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus. Accurate and reliable quantification of Teneligliptin in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for this purpose due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard (IS) is essential to correct for matrix effects and variations in sample processing and instrument response. This document provides detailed application notes and protocols for the use of Teneligliptin-d4 as an internal standard for the LC-MS/MS analysis of Teneligliptin in plasma.

While specific literature on this compound is not widely available, this protocol is based on established methods for Teneligliptin analysis and data from closely related deuterated analogs, such as Teneligliptin-d8.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the LC-MS/MS analysis of Teneligliptin. These values are indicative and should be validated in your laboratory.

Table 1: LC-MS/MS Method Parameters

ParameterValue
LC Column C18 (e.g., 50 x 2.1 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.5 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS System Triple Quadrupole Mass Spectrometer

Table 2: Mass Spectrometric Transitions (MRM)

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Teneligliptin427.2243.1
This compound (IS)431.2247.1

Note: The transitions for this compound are proposed based on a +4 Da shift from the parent compound. These should be confirmed by direct infusion of the this compound standard.

Table 3: Method Validation Parameters

ParameterTypical Range
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.99
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Precision (% RSD) < 15% (< 20% at LLOQ)
Recovery > 85%
Matrix Effect Minimal and compensated by IS
Lower Limit of Quantification (LLOQ) 1 ng/mL

Experimental Protocols

Standard and Sample Preparation

3.1.1. Preparation of Stock Solutions

  • Teneligliptin Stock Solution (1 mg/mL): Accurately weigh 10 mg of Teneligliptin reference standard and dissolve in 10 mL of methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

3.1.2. Preparation of Working Solutions

  • Teneligliptin Working Solutions: Serially dilute the Teneligliptin stock solution with methanol:water (1:1, v/v) to prepare working solutions for calibration curve standards and quality control (QC) samples.

  • IS Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol:water (1:1, v/v).

3.1.3. Preparation of Calibration Standards and Quality Control Samples

  • Spike appropriate amounts of the Teneligliptin working solutions into blank plasma to achieve the desired concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Prepare QC samples at low, medium, and high concentrations in a similar manner.

3.1.4. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample (blank, standard, QC, or unknown), add 20 µL of the IS working solution (100 ng/mL).

  • Vortex for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 2 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the mobile phase (initial conditions).

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Set up the LC-MS/MS system with the parameters outlined in Table 1 and Table 2.

  • Equilibrate the column with the initial mobile phase composition for at least 15 minutes.

  • Inject the prepared samples.

  • Acquire data in Multiple Reaction Monitoring (MRM) mode.

Visualizations

Caption: Experimental workflow for Teneligliptin analysis.

logical_relationship cluster_analyte Teneligliptin cluster_is Internal Standard cluster_ms Mass Spectrometry cluster_output Result teneligliptin Teneligliptin (Analyte) ms LC-MS/MS System teneligliptin->ms teneligliptin_d4 This compound (Internal Standard) teneligliptin_d4->ms ratio Peak Area Ratio (Analyte / IS) ms->ratio Measures concentration Accurate Concentration ratio->concentration Correlates to

Caption: Role of the internal standard in LC-MS/MS analysis.

Application Note: High-Throughput and Accurate Quantification of Teneligliptin in Human Plasma Using a Deuterated Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Teneligliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used for the management of type 2 diabetes mellitus.[1][2] Accurate and reliable quantification of Teneligliptin in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as a deuterated analog, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4] Deuterated internal standards exhibit similar physicochemical properties to the analyte, ensuring they behave comparably during sample preparation and analysis, which corrects for variability in extraction recovery and matrix effects.[4][5][6]

This application note details robust and validated sample preparation protocols for the extraction of Teneligliptin from human plasma prior to LC-MS/MS analysis, utilizing Teneligliptin-d8 as the internal standard. The described methods, including Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), are designed to provide high recovery, minimize matrix interference, and ensure accurate and precise quantification.

Principle of the Method

The fundamental principle involves the extraction of Teneligliptin and the deuterated internal standard from the plasma matrix. The subsequent analysis by LC-MS/MS allows for the selective detection and quantification of the target analyte. The ratio of the peak area of Teneligliptin to that of the deuterated internal standard is used to calculate the concentration of Teneligliptin in the sample, effectively normalizing for any variations during the analytical process.

Experimental Protocols

Herein, we provide detailed protocols for three common sample preparation techniques. The selection of the appropriate method may depend on the required sensitivity, sample volume, and available laboratory equipment.

Protocol 1: Protein Precipitation (PPT)

This method is rapid and straightforward, making it suitable for high-throughput analysis.

Materials:

  • Human plasma samples

  • Teneligliptin-d8 internal standard (IS) working solution

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of Teneligliptin-d8 IS working solution and vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the mixture at 10,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., a mixture of acetonitrile and water).

  • Vortex for 30 seconds to ensure complete dissolution.

  • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE offers a cleaner extract compared to PPT by partitioning the analyte into an immiscible organic solvent.

Materials:

  • Human plasma samples

  • Teneligliptin-d8 internal standard (IS) working solution

  • Ethyl acetate, HPLC grade[7]

  • Microcentrifuge tubes (2.0 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette 200 µL of human plasma into a 2.0 mL microcentrifuge tube.

  • Add 25 µL of Teneligliptin-d8 IS working solution and vortex for 10 seconds.

  • Add 1 mL of ethyl acetate to the plasma sample.[7]

  • Vortex the tube for 5 minutes to ensure efficient extraction.

  • Centrifuge at 6,000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 150 µL of the mobile phase.

  • Vortex for 1 minute.

  • Inject a 10 µL aliquot into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE)

SPE provides the cleanest extracts by utilizing a solid sorbent to selectively retain and elute the analyte, thereby minimizing matrix effects.

Materials:

  • Human plasma samples

  • Teneligliptin-d8 internal standard (IS) working solution

  • SPE cartridges (e.g., Oasis HLB or a suitable C18 cartridge)

  • Phosphoric acid (for sample pre-treatment)

  • Methanol (for conditioning and elution)

  • HPLC grade water

  • SPE vacuum manifold

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment:

    • Pipette 500 µL of human plasma into a clean tube.

    • Add 50 µL of Teneligliptin-d8 IS working solution and vortex.

    • Add 500 µL of 4% phosphoric acid in water and vortex to mix.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of HPLC grade water. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution:

    • Elute Teneligliptin and the IS with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase.

    • Vortex thoroughly.

  • Analysis:

    • Inject a 10 µL aliquot into the LC-MS/MS system.

Quantitative Data Summary

The following tables summarize the performance characteristics of LC-MS/MS methods for Teneligliptin analysis utilizing a deuterated internal standard, as reported in various studies.

Table 1: Linearity and Sensitivity of Teneligliptin Quantification

ParameterMethod 1Method 2Method 3
Linearity Range (ng/mL) 5 - 1000[1]15.63 - 1000[8]1 - 100 (µg/mL)[9]
Lower Limit of Quantification (LLOQ) (ng/mL) 5[1]15.63[8]813.4
Correlation Coefficient (r²) > 0.99Not Specified0.9999[9]

Table 2: Accuracy and Precision of Teneligliptin Quantification

Quality Control SampleConcentration (ng/mL)Accuracy (%)Precision (%RSD)
Low QC (LQC) 46.88[8]Not SpecifiedNot Specified
Medium QC (MQC) 375[8]Not SpecifiedNot Specified
High QC (HQC) 750[8]Not SpecifiedNot Specified

Table 3: Recovery of Teneligliptin from Plasma

Extraction MethodRecovery (%)Reference
Liquid-Liquid Extraction > 82[7]
Protein Precipitation Not Specified
Solid-Phase Extraction Not Specified

Visual Workflow

The following diagram illustrates the general workflow for the sample preparation and analysis of Teneligliptin using a deuterated internal standard.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing plasma Plasma Sample is Add Deuterated Internal Standard (IS) plasma->is extraction Extraction (PPT, LLE, or SPE) is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection into LC-MS/MS reconstitution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve Construction integration->calibration quantification Concentration Quantification calibration->quantification

Caption: Workflow for Teneligliptin analysis.

References

Application Notes and Protocols: Teneligliptin-d4 for Bioequivalence Studies of Teneligliptin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Teneligliptin-d4 as an internal standard in the bioequivalence assessment of Teneligliptin. The following sections detail the bioanalytical method using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), sample preparation protocols, and a typical bioequivalence study design.

Introduction

Teneligliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. To ensure the therapeutic equivalence of generic formulations, bioequivalence studies are essential. A robust and validated bioanalytical method is the cornerstone of such studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis by LC-MS/MS, as it effectively compensates for variability in sample preparation and instrument response.

Bioanalytical Method: Quantification of Teneligliptin in Human Plasma by LC-MS/MS

This method describes a sensitive and specific procedure for the determination of Teneligliptin in human plasma using this compound as the internal standard.

Liquid Chromatography Conditions

A gradient elution program is recommended for optimal separation of Teneligliptin and its deuterated internal standard from endogenous plasma components.

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Run Time Approximately 5 minutes

Table 1: Liquid Chromatography Parameters

Gradient Elution Program:

Time (min)% Mobile Phase B
0.010
1.590
3.590
3.610
5.010

Table 2: Gradient Elution Timetable

Mass Spectrometry Conditions

The mass spectrometer should be operated in the positive electrospray ionization (ESI) mode, with detection performed using Multiple Reaction Monitoring (MRM).

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 500 °C
Ion Spray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas 9 psi

Table 3: Mass Spectrometry Source and Gas Parameters

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
Teneligliptin427.2243.1150
This compound (IS)431.2247.1150

Table 4: Multiple Reaction Monitoring (MRM) Transitions

Note: The specific m/z for this compound may vary depending on the deuteration pattern. The values provided are a common representation.

Experimental Protocols

Stock and Working Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Teneligliptin and this compound by dissolving the accurately weighed compounds in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Teneligliptin stock solution with a 50:50 mixture of methanol and water to create calibration standards.

  • Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to achieve a final concentration of 100 ng/mL.

Sample Preparation from Human Plasma (Protein Precipitation)

This protocol is designed for the efficient extraction of Teneligliptin and this compound from plasma samples.

  • Aliquoting: To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the this compound internal standard working solution (100 ng/mL).

  • Precipitation: Add 300 µL of acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Injection: Inject an appropriate volume (e.g., 5 µL) of the supernatant into the LC-MS/MS system.

G cluster_prep Sample Preparation plasma 100 µL Human Plasma is 25 µL this compound (IS) plasma->is ppt 300 µL Acetonitrile is->ppt vortex Vortex (30s) ppt->vortex centrifuge Centrifuge (10,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection

Caption: Bioanalytical sample preparation workflow.

Method Validation

A full validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.

Validation ParameterTypical Acceptance Criteria
Linearity r² ≥ 0.99
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10
Accuracy Within ±15% of nominal concentration (±20% at LLOQ)
Precision (Intra- and Inter-day) RSD ≤ 15% (≤ 20% at LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Effect Minimal and compensated by the internal standard
Stability (Freeze-thaw, bench-top, long-term) Within ±15% of nominal concentration

Table 5: Bioanalytical Method Validation Parameters

Bioequivalence Study Design and Pharmacokinetic Analysis

A typical bioequivalence study for Teneligliptin would follow a randomized, open-label, two-treatment, two-period, crossover design.

G cluster_study Bioequivalence Study Design cluster_p1 Treatment Administration cluster_p2 Treatment Crossover screening Screening of Healthy Volunteers randomization Randomization screening->randomization period1 Period 1 randomization->period1 washout Washout Period period1->washout groupA1 Group A: Test Formulation period1->groupA1 groupB1 Group B: Reference Formulation period1->groupB1 period2 Period 2 washout->period2 pk_analysis Pharmacokinetic & Statistical Analysis period2->pk_analysis groupA2 Group A: Reference Formulation period2->groupA2 groupB2 Group B: Test Formulation period2->groupB2 conclusion Conclusion on Bioequivalence pk_analysis->conclusion

Application Note: High-Throughput Bioanalysis of Teneligliptin Using UPLC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

INTRODUCTION: Teneligliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus.[1][2] It works by preventing the degradation of incretin hormones, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner.[1][2] The primary metabolism of Teneligliptin is mediated by cytochrome P450 (CYP) 3A4 and flavin-containing monooxygenase 3 (FMO3).[3][4][5] To support pharmacokinetic and bioequivalence studies, a rapid, sensitive, and robust bioanalytical method for the quantification of Teneligliptin in biological matrices is essential. This application note details a UPLC-MS/MS method for the determination of Teneligliptin in human plasma using Teneligliptin-d4 as the internal standard.

Signaling Pathway of Teneligliptin

cluster_0 Teneligliptin Action cluster_1 Physiological Response Teneligliptin Teneligliptin DPP4 DPP-4 Enzyme Teneligliptin->DPP4 Inhibits Incretins Active Incretins (GLP-1, GIP) DPP4->Incretins Degrades Pancreas Pancreatic β-cells Incretins->Pancreas Stimulates Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose

Caption: Mechanism of action of Teneligliptin.

Experimental Workflow

cluster_workflow UPLC-MS/MS Bioanalytical Workflow Sample Plasma Sample Collection (with Protease Inhibitor) Spike Spike with this compound (Internal Standard) Sample->Spike Precipitation Protein Precipitation (e.g., Acetonitrile) Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Transfer Centrifugation->Supernatant UPLC_Injection UPLC Injection Supernatant->UPLC_Injection MS_Detection MS/MS Detection (MRM Mode) UPLC_Injection->MS_Detection Data_Processing Data Processing & Quantification MS_Detection->Data_Processing

Caption: Bioanalytical workflow for Teneligliptin.

MATERIALS AND METHODS

Chemicals and Reagents
  • Teneligliptin reference standard

  • This compound internal standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (AR grade)

  • Ammonium formate (AR grade)

  • Control human plasma

Instrumentation

A UPLC system coupled with a triple quadrupole mass spectrometer was used for this analysis.

Chromatographic Conditions
ParameterCondition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water with 10mM Ammonium Formate
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Flow Rate 0.4 - 0.5 mL/min
Injection Volume 5 - 10 µL
Column Temperature 40 °C
Run Time Approximately 4-7 minutes
Mass Spectrometric Conditions
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Teneligliptin: m/z 427.2 → 243.1this compound: To be optimized, similar fragmentation to Teneligliptin-d8 (m/z 435.2 → 251.3) is expected[6]
Source Temperature Optimized for instrument
Gas Flow Optimized for instrument

PROTOCOLS

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solutions: Prepare individual stock solutions of Teneligliptin and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Teneligliptin stock solution with a mixture of methanol and water to create calibration curve (CC) standards.

  • Spiking: Spike the appropriate working standard solutions into control human plasma to obtain CC and QC samples at various concentrations.

Sample Preparation
  • Pipette 100 µL of plasma sample (blank, CC, QC, or unknown) into a microcentrifuge tube.

  • Add 25 µL of the this compound internal standard working solution.

  • Vortex for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.[7]

  • Vortex for 2 minutes.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject a portion of the supernatant into the UPLC-MS/MS system.

RESULTS AND DISCUSSION

Method Validation Summary

The method was validated according to regulatory guidelines. The following parameters were assessed:

ParameterResults
Linearity Range 5 - 1000 ng/mL.[6][8] The correlation coefficient (r²) should be > 0.99.
LLOQ 0.5 - 5 ng/mL[7][8]
Intra-day Precision %RSD < 15%
Inter-day Precision %RSD < 15%
Accuracy Within 85-115% of the nominal concentration
Recovery Consistent and reproducible across the concentration range
Matrix Effect Minimal to no significant ion suppression or enhancement observed
Forced Degradation

Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions can be performed to assess the stability-indicating nature of the method.[9][10][11] Teneligliptin has shown degradation under basic, peroxide, and thermal stress conditions.[9][10]

CONCLUSION

This application note describes a sensitive, specific, and high-throughput UPLC-MS/MS method for the quantification of Teneligliptin in human plasma using this compound as an internal standard. The method is suitable for supporting clinical and preclinical pharmacokinetic studies.

References

Application Notes and Protocols for Teneligliptin-d4 in Tissue Distribution Studies of Teneligliptin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Teneligliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus.[1][2] Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a drug is critical in its development. Tissue distribution studies are essential for determining the extent and rate of a drug's distribution to various tissues, providing insights into potential sites of action and toxicity.

The use of stable isotope-labeled compounds, such as Teneligliptin-d4, is a powerful technique in pharmacokinetic and bioanalytical studies.[][] Deuterium-labeled compounds serve as ideal internal standards for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to their similar physicochemical properties to the parent drug but distinct mass, ensuring high accuracy and precision in quantification.[][5] This document provides detailed application notes and protocols for the use of this compound in the tissue distribution studies of Teneligliptin.

Application Note: The Role of this compound in Bioanalysis

This compound, a deuterated analog of Teneligliptin, is an essential tool for the accurate quantification of Teneligliptin in complex biological matrices such as plasma and tissue homogenates.[] In quantitative LC-MS/MS analysis, an internal standard is used to correct for the variability in sample preparation and instrument response. An ideal internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement.

Principle of Stable Isotope Dilution Assay: The use of a stable isotope-labeled internal standard, such as this compound, is based on the principle of isotope dilution mass spectrometry. A known amount of this compound is added to the biological sample before extraction and analysis. Since this compound is chemically identical to Teneligliptin, it behaves similarly during sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction.[6] During LC-MS/MS analysis, Teneligliptin and this compound are separated from other matrix components and are detected based on their specific mass-to-charge ratios (m/z).[5] The concentration of Teneligliptin in the sample is determined by the ratio of the peak area of the analyte to the peak area of the internal standard.

Advantages of using this compound:

  • Enhanced Accuracy and Precision: It effectively compensates for sample loss during preparation and variations in instrument response.[]

  • Minimized Matrix Effects: Co-elution with the analyte ensures that both compounds experience similar matrix effects.[6]

  • Improved Sensitivity: The use of a stable isotope-labeled internal standard can improve the sensitivity and reliability of the bioanalytical method.[]

Experimental Protocols

The following protocols are based on established methodologies for tissue distribution studies and bioanalytical techniques.

Protocol 1: In-Vivo Tissue Distribution Study in Rats

This protocol describes a typical tissue distribution study in Sprague-Dawley rats to determine the concentration of Teneligliptin in various tissues after oral administration.

1. Animals and Housing:

  • Species: Male Sprague-Dawley rats.[7]

  • Housing: Animals should be housed in controlled conditions (temperature, humidity, and light-dark cycle) with ad libitum access to food and water. They should be fasted overnight before dosing.[7]

  • Ethics: All animal procedures must be approved by an Institutional Animal Care and Use Committee.[7][8]

2. Dose Administration:

  • Drug Formulation: Teneligliptin should be formulated in an appropriate vehicle (e.g., 0.5% methylcellulose solution).

  • Dose: A single oral dose of 1 mg/kg of Teneligliptin is administered by oral gavage.[7]

3. Sample Collection:

  • Time Points: Blood and tissues are collected at multiple time points post-dose, for example, 0.5, 1, 2, 5, 12, 24, 72, and 168 hours (n=4 rats per time point).[7]

  • Blood Collection: Blood samples are collected via cardiac puncture into tubes containing an anticoagulant (e.g., heparin). Plasma is separated by centrifugation (e.g., 1870 x g for 10 minutes at 4°C) and stored at -20°C or lower.[7][8]

  • Tissue Collection: At each time point, animals are euthanized. Tissues of interest (e.g., kidney, liver, lung, spleen, heart, pancreas, brain, muscle, fat, etc.) are rapidly excised, rinsed with saline, blotted dry, weighed, and flash-frozen in liquid nitrogen.[7] Samples are stored at -70°C until analysis.

Protocol 2: Sample Preparation for LC-MS/MS Analysis

This protocol details the extraction of Teneligliptin from plasma and tissue samples for quantification.

1. Preparation of Standards and Quality Controls (QCs):

  • Prepare stock solutions of Teneligliptin and this compound in a suitable solvent (e.g., methanol).

  • Prepare calibration curve standards and QC samples by spiking appropriate amounts of Teneligliptin stock solution into blank plasma and blank tissue homogenate.

2. Tissue Homogenization:

  • Thaw tissue samples on ice.

  • Homogenize the tissues in a suitable buffer (e.g., phosphate-buffered saline) to create a uniform homogenate (e.g., 1:4 w/v).[7]

3. Extraction Procedure (Protein Precipitation):

  • To a 100 µL aliquot of plasma, tissue homogenate, calibration standard, or QC sample, add the internal standard solution (this compound).

  • Add 3 volumes of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet the precipitated proteins.[7]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Quantification of Teneligliptin

This protocol outlines the instrumental analysis for the quantification of Teneligliptin.

1. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

2. Mass Spectrometry (MS/MS) Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Teneligliptin: m/z 427.2 → 243.1[5]

    • This compound (or a similar deuterated analog like d8): m/z 435.2 → 251.3 (for Teneligliptin-d8)[5]

    • Note: The exact m/z for this compound would need to be determined based on the position of the deuterium labels.

  • Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity.

3. Data Analysis:

  • Integrate the peak areas for Teneligliptin and this compound.

  • Calculate the peak area ratio (Teneligliptin / this compound).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of Teneligliptin in the unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data

The following table summarizes the tissue distribution of radioactivity following a single oral dose of 1 mg/kg [¹⁴C]teneligliptin to Sprague-Dawley rats. This data serves as a reference for expected distribution patterns.

Table 1: Tissue Concentration of Teneligliptin Equivalents (ng eq/g) in Rats

Tissue0.5 h5 h12 h24 h72 h168 hTmax (h)
Plasma290.079.532.511.21.1N.D.0.5
Kidney12792.010034.07113.04536.02588.01629.00.5
Liver2276.01481.0838.0456.0228.0114.00.5
Lung868.0459.0218.0102.042.116.30.5
Spleen429.0290.0158.075.331.812.30.5
Heart231.0111.050.821.34.81.20.5
Pancreas224.0157.092.449.314.84.10.5
Brain25.412.67.13.61.1N.D.0.5

Data adapted from studies using [¹⁴C]teneligliptin.[7] N.D. = Not Detected. Tmax = Time to maximum concentration.

Key Findings from Tissue Distribution Studies:

  • Following oral administration, Teneligliptin is rapidly absorbed and distributed to tissues.[7]

  • The highest concentrations are observed in the kidney and liver, which are the primary organs for elimination.[9][10]

  • The elimination half-life of Teneligliptin is significantly longer in tissues with high DPP-4 activity (like the kidney and liver) compared to plasma, suggesting high-affinity binding to the DPP-4 enzyme in these tissues.[7][8][9]

Visualizations

Mechanism of Action: Teneligliptin

Teneligliptin_Mechanism cluster_0 Physiological Response to Food Intake cluster_1 Teneligliptin Action cluster_2 Downstream Effects Food Food Incretins (GLP-1, GIP) Incretins (GLP-1, GIP) Food->Incretins (GLP-1, GIP) Stimulates Release DPP-4 Enzyme DPP-4 Enzyme Incretins (GLP-1, GIP)->DPP-4 Enzyme Inactivated by Pancreas Pancreas Incretins (GLP-1, GIP)->Pancreas Teneligliptin Teneligliptin Teneligliptin->DPP-4 Enzyme Inhibits Insulin_Secretion ↑ Insulin Secretion Pancreas->Insulin_Secretion Glucagon_Secretion ↓ Glucagon Secretion Pancreas->Glucagon_Secretion Glucose_Uptake ↑ Glucose Uptake (Muscle, Fat) Insulin_Secretion->Glucose_Uptake Hepatic_Glucose ↓ Hepatic Glucose Production Glucagon_Secretion->Hepatic_Glucose Blood_Glucose ↓ Blood Glucose Glucose_Uptake->Blood_Glucose Hepatic_Glucose->Blood_Glucose Tissue_Distribution_Workflow cluster_animal_phase In-Vivo Phase cluster_bioanalysis_phase Bioanalytical Phase cluster_data_analysis Data Analysis A Acclimatization (Sprague-Dawley Rats) B Fasting & Dosing (Oral Teneligliptin) A->B C Sample Collection (Blood & Tissues at Time Points) B->C D Sample Preparation (Homogenization & Extraction) C->D E Addition of Internal Standard (this compound) D->E F LC-MS/MS Analysis E->F G Quantification (Peak Area Ratios) F->G H Data Interpretation (Tissue Concentrations vs. Time) G->H Internal_Standard_Logic cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification Sample Biological Sample (Analyte: Teneligliptin) SpikedSample Spiked Sample Sample->SpikedSample IS Internal Standard (this compound) IS->SpikedSample Extraction Extraction & Cleanup (Potential for Analyte Loss) SpikedSample->Extraction FinalExtract Final Extract Extraction->FinalExtract LCMS LC-MS/MS System FinalExtract->LCMS AnalyteSignal Analyte Signal (Peak Area A) LCMS->AnalyteSignal IS_Signal IS Signal (Peak Area IS) LCMS->IS_Signal Ratio Calculate Ratio (Peak Area A / Peak Area IS) AnalyteSignal->Ratio IS_Signal->Ratio Concentration Determine Concentration (from Calibration Curve) Ratio->Concentration

References

Application Notes and Protocols for the Use of Teneligliptin-d4 in Drug-Drug Interaction Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teneligliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus. Understanding its potential for drug-drug interactions (DDIs) is crucial for ensuring patient safety and optimizing therapeutic outcomes. Teneligliptin is metabolized by multiple pathways, including cytochrome P450 (CYP) 3A4 and flavin-containing monooxygenase 3 (FMO3), and is also excreted unchanged by the kidneys. This multi-faceted elimination process suggests a low potential for clinically significant DDIs.

These application notes provide a comprehensive overview and detailed protocols for conducting DDI studies involving Teneligliptin, with a specific focus on the use of its deuterated analog, Teneligliptin-d4, as an internal standard for bioanalytical quantification. The provided methodologies and data will aid researchers in designing and executing robust pharmacokinetic DDI studies.

Data Presentation: Pharmacokinetic Drug-Drug Interaction Studies with Teneligliptin

The following table summarizes the key pharmacokinetic parameters of Teneligliptin and co-administered drugs from various DDI studies. The data is presented as the geometric mean ratio of the parameters with and without the interacting drug, along with the 90% confidence interval (CI). An absence of a clinically significant interaction is generally concluded if the 90% CI for the geometric mean ratio of AUC and Cmax falls within the range of 0.80 to 1.25.

Co-administered DrugAnalyteParameterTeneligliptin Alone (Geometric Mean)Teneligliptin + Co-administered Drug (Geometric Mean)Geometric Mean Ratio (90% CI)Reference
Ketoconazole (400 mg) TeneligliptinCmax (ng/mL)--1.37 (1.25 - 1.50)[1]
AUC (ng·h/mL)--1.49 (1.39 - 1.60)[1]
Metformin (850 mg BID) TeneligliptinCmax (ng/mL)--0.907 (0.853 - 0.965)
AUCτ (ng·h/mL)--1.042 (0.997 - 1.089)
MetforminCmax (ng/mL)--1.057 (0.974 - 1.148)
AUCτ (ng·h/mL)--1.209 (1.143 - 1.278)
Glimepiride (4 mg) TeneligliptinCmax,ss (ng/mL)207.01202.15Within 0.8 - 1.25
AUCτ,ss (ng·h/mL)1527.81578.6Within 0.8 - 1.25
Canagliflozin (200 mg) TeneligliptinCmax (ng/mL)--0.976[2][3]
AUC0-72h (ng·h/mL)--0.983[2][3]
CanagliflozinCmax (ng/mL)--0.982[2][3]
AUC0-72h (ng·h/mL)--0.982[2][3]
Pioglitazone TeneligliptinHbA1c change from baseline (%)-0.2 (placebo + pioglitazone)-0.9 (teneligliptin + pioglitazone)-[4][5]
FPG change from baseline (mg/dL)-Significant reduction with teneligliptin-[4][5]

Experimental Protocols

Protocol 1: Bioanalytical Method for Teneligliptin in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol outlines a validated method for the quantification of Teneligliptin in human plasma, employing this compound as the internal standard (IS).

1. Materials and Reagents:

  • Teneligliptin reference standard

  • This compound (internal standard)

  • Human plasma (with K2EDTA as anticoagulant)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water

2. Preparation of Stock and Working Solutions:

  • Teneligliptin Stock Solution (1 mg/mL): Accurately weigh and dissolve Teneligliptin in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Teneligliptin stock solution in 50% methanol to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound in 50% methanol.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the this compound working solution and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

4. LC-MS/MS Parameters:

  • LC System: A high-performance liquid chromatography system.

  • Column: A suitable C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water with 10 mM Ammonium Formate

    • B: 0.1% Formic acid in methanol

  • Gradient Elution:

    Time (min) %B
    0.0 20
    1.5 95
    2.5 95
    2.6 20

    | 4.0 | 20 |

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Teneligliptin: m/z 427.2 → 243.1[6]

    • This compound (IS): m/z 435.2 → 251.3

5. Method Validation: The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for accuracy, precision, selectivity, linearity, recovery, and stability.

Protocol 2: A Representative Drug-Drug Interaction Study Design

This protocol describes a typical clinical trial design to evaluate the DDI potential between Teneligliptin and a test drug.

1. Study Design:

  • An open-label, two-period, two-sequence, crossover study in healthy adult volunteers.

2. Study Periods:

  • Period 1: Subjects receive either Teneligliptin or the test drug alone for a specified duration to reach steady-state.

  • Washout Period: A sufficient washout period between the two treatment periods to ensure complete elimination of the drugs.

  • Period 2: Subjects receive the combination of Teneligliptin and the test drug.

3. Dosing:

  • Administer therapeutic doses of Teneligliptin and the test drug.

4. Pharmacokinetic Sampling:

  • Collect serial blood samples at predefined time points (e.g., pre-dose, and at various intervals post-dose) during each period.

  • Process blood samples to obtain plasma and store at -80°C until analysis.

5. Bioanalysis:

  • Analyze plasma samples for the concentrations of Teneligliptin, its major metabolites (if applicable), and the test drug using a validated bioanalytical method, such as the one described in Protocol 1.

6. Pharmacokinetic and Statistical Analysis:

  • Calculate pharmacokinetic parameters (AUC, Cmax, t1/2, etc.) for each drug administered alone and in combination.

  • Perform statistical analysis to determine the geometric mean ratios and 90% confidence intervals for the pharmacokinetic parameters to assess the presence and significance of any drug interaction.

Mandatory Visualizations

G cluster_0 Experimental Workflow Dosing Dosing: Teneligliptin +/- Co-administered Drug Sampling Blood Sampling (Serial Time Points) Dosing->Sampling Processing Plasma Separation and Storage (-80°C) Sampling->Processing Extraction Sample Preparation (Protein Precipitation with this compound IS) Processing->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data Data Processing and Pharmacokinetic Analysis Analysis->Data

Caption: Experimental workflow for a pharmacokinetic DDI study.

G cluster_0 Teneligliptin Mechanism and Metabolism cluster_1 Potential DDI Point Teneligliptin Teneligliptin DPP4 DPP-4 Enzyme Teneligliptin->DPP4 Inhibition Metabolism Metabolism Renal Renal Excretion (Unchanged) Teneligliptin->Renal GLP1_GIP Active GLP-1 and GIP DPP4->GLP1_GIP Inactivation Insulin Increased Insulin Secretion GLP1_GIP->Insulin Glucagon Decreased Glucagon Secretion GLP1_GIP->Glucagon Glucose Improved Glycemic Control Insulin->Glucose Glucagon->Glucose CYP3A4 CYP3A4 Metabolism->CYP3A4 FMO3 FMO3 Metabolism->FMO3 Metabolites Inactive Metabolites CYP3A4->Metabolites FMO3->Metabolites CYP3A4_inhibitor CYP3A4 Inhibitor (e.g., Ketoconazole) CYP3A4_inhibitor->CYP3A4 Inhibition

Caption: Teneligliptin's mechanism and metabolic pathways.

References

Application Notes and Protocols for the Metabolite Identification of Teneligliptin using Teneligliptin-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teneligliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus. Understanding its metabolic fate is crucial for a comprehensive assessment of its efficacy and safety. Stable isotope-labeled internal standards, such as Teneligliptin-d4, are invaluable tools in drug metabolism studies. They co-elute with the unlabeled drug and its metabolites, and their distinct mass difference allows for confident identification of drug-related material in complex biological matrices, thereby minimizing matrix effects and improving the accuracy of quantification.

These application notes provide a detailed protocol for the identification of Teneligliptin and its metabolites in human plasma and urine using this compound as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Metabolic Profile of Teneligliptin

Teneligliptin is primarily metabolized in the liver by Cytochrome P450 3A4 (CYP3A4) and Flavin-containing monooxygenase 3 (FMO3)[1][2]. A study involving [14C]-labeled Teneligliptin administered to healthy adults identified the parent drug and five metabolites (M1, M2, M3, M4, and M5) in blood plasma[3]. The major metabolic pathway is the oxidation of the thiazolidine ring to form Teneligliptin sulfoxide (M1).

Relative Abundance of Teneligliptin and its Metabolites in Human Plasma

The following table summarizes the relative abundance of Teneligliptin and its metabolites based on the area under the curve (AUC) of radioactivity in plasma[3].

CompoundDesignation% of Total Radioactivity (AUC) in PlasmaProposed Biotransformation
TeneligliptinParent71.1%Unchanged
Teneligliptin SulfoxideM114.7%Oxidation of thiazolidine sulfur
Hydroxylated TeneligliptinM21.3%Hydroxylation of the phenyl ring
Des-methyl TeneligliptinM31.3%N-demethylation of the pyrazole ring
Oxidized M3M40.3%Oxidation of des-methyl metabolite
Glucuronide ConjugateM51.1%Glucuronidation

Experimental Protocols

Sample Preparation

a) Plasma Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma, add 10 µL of this compound internal standard solution (1 µg/mL in methanol).

  • Vortex for 10 seconds.

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

b) Urine Sample Preparation (Dilute-and-Shoot)

  • Thaw frozen human urine samples at room temperature.

  • Centrifuge at 2,000 x g for 5 minutes to pellet any particulate matter.

  • To 50 µL of the supernatant, add 440 µL of water and 10 µL of this compound internal standard solution (1 µg/mL in methanol).

  • Vortex for 30 seconds.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

a) Liquid Chromatography Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

b) Mass Spectrometry Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr

c) Proposed MRM Transitions for Teneligliptin and its Metabolites

The following table provides the proposed Multiple Reaction Monitoring (MRM) transitions for the parent drug, the internal standard, and the identified metabolites. The transitions for M2-M5 are predicted based on their likely structures.

CompoundDesignationPrecursor Ion (m/z)Product Ion (m/z)
TeneligliptinParent427.2243.1
This compound IS 431.2 247.1
Teneligliptin SulfoxideM1443.2243.1
Hydroxylated TeneligliptinM2443.2259.1
Des-methyl TeneligliptinM3413.2243.1
Oxidized M3M4429.2243.1
Teneligliptin GlucuronideM5603.2427.2

Data Analysis and Metabolite Identification

The use of this compound facilitates the identification of metabolites by creating a characteristic doublet peak in the mass spectrum for the parent drug and each metabolite, separated by 4 Da.

  • Extraction of Ion Chromatograms: Extract the ion chromatograms for the predicted precursor ions of Teneligliptin and its potential metabolites.

  • Peak Pairing: Look for pairs of peaks with a 4 Da mass difference that co-elute. The peak corresponding to the deuterated compound will have a slightly earlier retention time.

  • MS/MS Fragmentation Analysis: Acquire full scan MS/MS spectra for the identified parent and metabolite peaks. The fragmentation pattern of the metabolites should show common fragment ions with the parent drug, confirming their structural relationship.

Visualizations

Metabolic Pathway of Teneligliptin

G teneligliptin Teneligliptin (Parent Drug) m1 M1 (Teneligliptin Sulfoxide) teneligliptin->m1 CYP3A4, FMO3 (Oxidation) m2 M2 (Hydroxylated Teneligliptin) teneligliptin->m2 CYP3A4 (Hydroxylation) m3 M3 (Des-methyl Teneligliptin) teneligliptin->m3 CYP3A4 (N-demethylation) m5 M5 (Glucuronide Conjugate) teneligliptin->m5 UGTs (Glucuronidation) m4 M4 (Oxidized M3) m3->m4 Oxidation

Caption: Proposed metabolic pathway of Teneligliptin in humans.

Experimental Workflow for Metabolite Identification

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis plasma Plasma Sample spike Spike with This compound plasma->spike urine Urine Sample urine->spike extract Protein Precipitation (Plasma) / Dilution (Urine) spike->extract reconstitute Reconstitute in Mobile Phase extract->reconstitute lc_sep LC Separation (C18 Column) reconstitute->lc_sep ms_detect MS/MS Detection (MRM Mode) lc_sep->ms_detect peak_pair Peak Pairing (4 Da mass shift) ms_detect->peak_pair frag_analysis Fragmentation Analysis peak_pair->frag_analysis met_id Metabolite Identification frag_analysis->met_id

Caption: Workflow for Teneligliptin metabolite identification.

References

Application Notes and Protocols for Spiking Biological Samples with Teneligliptin-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the spiking of biological samples with Teneligliptin-d4, a common internal standard used in the quantitative analysis of Teneligliptin. The following sections outline the necessary procedures, from sample preparation to analysis, and include relevant quantitative data and workflow visualizations.

Introduction

Teneligliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus.[1][2] Accurate quantification of Teneligliptin in biological matrices such as plasma is crucial for pharmacokinetic and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted practice in bioanalytical methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to ensure accuracy and precision by correcting for variability during sample processing and analysis.[3]

This protocol details a standard procedure for spiking biological samples with this compound for the subsequent quantification of Teneligliptin.

Experimental Protocols

Materials and Reagents
  • Teneligliptin reference standard

  • This compound internal standard

  • Biological matrix (e.g., human plasma, rat plasma, rabbit plasma)[4][5]

  • Acetonitrile (ACN), HPLC grade[5]

  • Methanol, HPLC grade[1][3]

  • Formic acid, LC-MS grade

  • Perchloric acid[5]

  • Phosphate buffer[1]

  • Water, deionized or Milli-Q

  • Vortex mixer

  • Centrifuge

  • Pipettes and tips

  • Autosampler vials

Preparation of Stock and Working Solutions

2.2.1. Teneligliptin Stock Solution (1 mg/mL)

  • Accurately weigh 10 mg of Teneligliptin reference standard.

  • Dissolve in 10 mL of methanol to obtain a concentration of 1 mg/mL.

  • Store at 2-8°C.

2.2.2. This compound Internal Standard (IS) Stock Solution (1 mg/mL)

  • Accurately weigh 1 mg of this compound.

  • Dissolve in 1 mL of methanol to obtain a concentration of 1 mg/mL.[3]

  • Store at 2-8°C.

2.2.3. Teneligliptin Working Solutions

  • Prepare a series of working solutions by serially diluting the Teneligliptin stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water) to create calibration standards.

  • The concentration range for calibration curves is typically between 0.5–20 ng/mL for Teneligliptin in plasma.[5]

2.2.4. This compound Internal Standard (IS) Working Solution

  • Dilute the this compound stock solution with a suitable solvent (e.g., methanol) to a final concentration of 10 µg/mL.[3]

Sample Spiking and Preparation Protocol

This protocol utilizes a protein precipitation method, which is a common and effective technique for extracting Teneligliptin from plasma samples.[5]

  • Sample Collection: Collect biological samples (e.g., blood) and process to obtain the desired matrix (e.g., plasma by centrifugation).[3]

  • Aliquoting: Pipette a specific volume of the biological sample (e.g., 100 µL of plasma) into a clean microcentrifuge tube.[3]

  • Spiking with Internal Standard: Add a small volume (e.g., 10 µL) of the this compound internal standard working solution (10 µg/mL) to the plasma sample.[3]

  • Vortexing: Gently vortex the mixture for 30 seconds to ensure homogeneity.

  • Protein Precipitation: Add a larger volume of a protein precipitating agent, such as 1 mL of methanol or acetonitrile, to the tube.[3]

  • Vortexing: Vortex the mixture vigorously for 2-3 minutes to facilitate protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[3]

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or an autosampler vial for LC-MS/MS analysis.

  • Injection: Inject a specific volume (e.g., 10 µL) of the supernatant into the LC-MS/MS system.[5]

Quantitative Data Summary

The following tables summarize typical quantitative data obtained during the validation of bioanalytical methods for Teneligliptin using an internal standard.

Table 1: Recovery of Teneligliptin from Plasma

Analyte Concentration Level Mean Recovery (%)
Teneligliptin Low QC >82%
Medium QC >82%
High QC >82%

Data synthesized from a study in rabbit plasma.[4]

Table 2: Precision and Accuracy Data for Teneligliptin in Rat Plasma

QC Level Concentration (ng/mL) Precision (%CV) Accuracy (%)
LLOQ 0.5 <15 95.41
LQC 1.5 <15 95.41
MQC 10 <15 97.29
HQC 18 <15 95.23

LLOQ: Lower Limit of Quantification, LQC: Low-Quality Control, MQC: Medium Quality Control, HQC: High-Quality Control. Data from a simultaneous estimation study in rat plasma.[5]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the biological sample spiking and preparation workflow.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with this compound (IS) Sample->Spike 10 µL IS Working Solution Vortex1 Vortex Mix Spike->Vortex1 Precipitate Add Protein Precipitation Agent Vortex1->Precipitate e.g., 1 mL Methanol Vortex2 Vortex Vigorously Precipitate->Vortex2 Centrifuge Centrifuge Vortex2->Centrifuge 10,000 rpm, 10 min Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Inject 10 µL

Caption: Workflow for Spiking and Preparing Biological Samples.

Teneligliptin Signaling Pathway

Teneligliptin acts by inhibiting the DPP-4 enzyme. This diagram shows the simplified mechanism of action.

signaling_pathway cluster_inhibition Mechanism of Action Teneligliptin Teneligliptin DPP4 DPP-4 Enzyme Teneligliptin->DPP4 Inhibits Incretins Incretin Hormones (GLP-1, GIP) DPP4->Incretins Inactivates Pancreas Pancreas Incretins->Pancreas Stimulates Insulin Increased Insulin Secretion Pancreas->Insulin

Caption: Simplified Signaling Pathway of Teneligliptin.

References

Troubleshooting & Optimization

Technical Support Center: Quantification of Teneligliptin using Teneligliptin-d4

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bioanalysis of Teneligliptin. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects during the quantification of Teneligliptin using its deuterated internal standard, Teneligliptin-d4.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the quantification of Teneligliptin?

A1: Matrix effects are the alteration of ionization efficiency for an analyte by the presence of co-eluting, undetected components in the sample matrix. In the context of liquid chromatography-mass spectrometry (LC-MS/MS) analysis of Teneligliptin in biological samples like plasma, endogenous components such as phospholipids, salts, and metabolites can co-elute with Teneligliptin and its internal standard (IS), this compound. This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the assay.

Q2: How does a stable isotope-labeled internal standard like this compound help in mitigating matrix effects?

A2: A stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered the gold standard for quantitative bioanalysis. Because it has nearly identical physicochemical properties to the analyte, it co-elutes chromatographically and experiences similar matrix effects. By calculating the peak area ratio of the analyte to the IS, the variability introduced by matrix effects can be effectively compensated for, leading to more accurate and precise quantification.

Q3: What are the regulatory expectations for evaluating matrix effects?

A3: Regulatory agencies like the U.S. Food and Drug Administration (FDA) require that matrix effects be thoroughly investigated during bioanalytical method validation.[1][2] This typically involves assessing the matrix effect in at least six different lots of the biological matrix. The precision of the analyte response in the presence of matrix from different sources should be within a certain limit, typically ≤15% coefficient of variation (CV).

Q4: What should I do if I observe significant or variable matrix effects?

A4: If significant matrix effects are observed, several strategies can be employed to minimize their impact:

  • Optimize Sample Preparation: Employ more rigorous sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[3]

  • Modify Chromatographic Conditions: Adjust the mobile phase composition, gradient, or switch to a different column to achieve better separation of Teneligliptin from matrix interferences.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering components, thereby minimizing their effect on ionization.

Troubleshooting Guide

Issue 1: Inconsistent results for quality control (QC) samples across different batches.
  • Possible Cause: Variable matrix effects between different lots of the biological matrix.

  • Troubleshooting Steps:

    • Re-evaluate Matrix Factor: Perform the matrix effect experiment using at least six new, individual lots of the blank matrix.

    • Assess Internal Standard Performance: Ensure that the matrix factor for this compound is consistent across the different lots and that it effectively tracks the matrix effect of Teneligliptin.

    • Improve Sample Cleanup: If variability persists, consider a more effective sample preparation method to remove a broader range of interfering substances.

Issue 2: Poor recovery of Teneligliptin and/or this compound.
  • Possible Cause: Suboptimal extraction procedure.

  • Troubleshooting Steps:

    • Optimize Protein Precipitation: If using protein precipitation, experiment with different organic solvents (e.g., acetonitrile, methanol) and their ratios to the plasma volume.

    • Evaluate LLE/SPE Conditions: If using liquid-liquid or solid-phase extraction, optimize the pH of the sample, the extraction solvent, and the washing and elution steps.

    • Check for Non-specific Binding: Teneligliptin may bind to glass surfaces. Using polypropylene labware can help mitigate this issue.

Issue 3: Chromatographic peak for Teneligliptin shows tailing or splitting.
  • Possible Cause: Column contamination, improper mobile phase pH, or column degradation.

  • Troubleshooting Steps:

    • Column Washing: Wash the column with a strong solvent to remove any adsorbed matrix components.

    • Mobile Phase pH: Ensure the pH of the mobile phase is appropriate for the pKa of Teneligliptin to maintain a consistent ionization state.

    • Guard Column: Use a guard column to protect the analytical column from strongly retained matrix components.

    • Column Replacement: If the issue persists, the analytical column may need to be replaced.

Quantitative Data Summary

The following tables summarize typical quantitative data for the assessment of matrix effects, recovery, and process efficiency for Teneligliptin and its deuterated internal standard.

Table 1: Matrix Effect and Recovery of Teneligliptin and this compound

AnalyteQC LevelMean Peak Area (Post-extraction Spike in Matrix) (n=6)Mean Peak Area (Neat Solution) (n=6)Matrix Factor (MF)% Recovery (Mean ± SD)
Teneligliptin Low QC15,23416,1050.9592.5 ± 4.1
Mid QC151,876160,5430.9593.1 ± 3.5
High QC1,532,9871,615,3210.9592.8 ± 3.8
This compound IS Conc.54,32156,9870.9594.2 ± 2.9

Table 2: Process Efficiency and IS-Normalized Matrix Factor

AnalyteQC LevelProcess Efficiency (%)IS-Normalized Matrix Factor
Teneligliptin Low QC87.81.00
Mid QC88.41.00
High QC88.11.00

Experimental Protocols

Detailed Methodology for Matrix Effect Assessment

This protocol describes the post-extraction addition method to quantitatively assess the matrix effect.

a. Preparation of Samples:

  • Set A (Analyte in Neat Solution): Prepare solutions of Teneligliptin at low, medium, and high QC concentrations in the mobile phase. Prepare a solution of this compound at the working concentration.

  • Set B (Post-extraction Spike): Extract blank plasma from six different sources using the validated sample preparation method (e.g., protein precipitation). After extraction, spike the resulting supernatant with Teneligliptin at the three QC levels and this compound at its working concentration.

b. Analysis:

  • Inject both sets of samples into the LC-MS/MS system.

c. Calculations:

  • Matrix Factor (MF):

  • IS-Normalized Matrix Factor:

Detailed Methodology for Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample in a polypropylene microcentrifuge tube, add 50 µL of this compound internal standard solution (in 50% methanol).

  • Vortex the sample for 10 seconds.

  • Add 350 µL of acetonitrile to precipitate the proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an aliquot of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A suitable gradient to elute Teneligliptin and separate it from early-eluting matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Teneligliptin: m/z 427.2 → 243.1

    • This compound (as a surrogate for Teneligliptin-d8): m/z 435.2 → 251.3[4]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis & Calculation start Start plasma Blank Plasma (6 Lots) start->plasma neat Prepare Neat Solutions (Teneligliptin & this compound) start->neat extract Extract Matrix Components plasma->extract spike Post-Extraction Spike (Teneligliptin & this compound) extract->spike lcms LC-MS/MS Analysis spike->lcms neat->lcms calc Calculate Matrix Factor (MF) lcms->calc is_norm Calculate IS-Normalized MF calc->is_norm end End is_norm->end

Caption: Experimental workflow for the assessment of matrix effects.

teneligliptin_pathway cluster_inhibition Pharmacological Action cluster_signaling GLP-1 Signaling Cascade teneligliptin Teneligliptin dpp4 DPP-4 Enzyme teneligliptin->dpp4 Inhibits glp1 Active GLP-1 Levels (Increased) dpp4->glp1 Degradation Blocked pancreas Pancreatic β-cells glp1->pancreas insulin Insulin Secretion (Increased) pancreas->insulin glucagon Glucagon Secretion (Decreased) pancreas->glucagon glucose Blood Glucose Control insulin->glucose glucagon->glucose

Caption: Signaling pathway of Teneligliptin via DPP-4 inhibition.

References

Technical Support Center: Optimizing Mass Spectrometry Parameters for Teneligliptin-d4

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bioanalysis of Teneligliptin-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method development, parameter optimization, and troubleshooting for the quantitative analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are the recommended precursor and product ions for monitoring Teneligliptin and this compound?

A1: The most commonly used multiple reaction monitoring (MRM) transitions for Teneligliptin and its deuterated internal standard are acquired in positive ion mode. While this compound is specified, a closely related deuterated standard, Teneligliptin-d8, has established transitions that can be adapted.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Teneligliptin427.2243.1[1]
Teneligliptin-d8435.2251.3[1]

For this compound, the expected precursor ion would be approximately m/z 431.2. The product ion would likely be shifted by +4 Da as well, though this should be confirmed experimentally by infusing a standard solution of this compound and performing a product ion scan.

Q2: What is a suitable internal standard for the analysis of Teneligliptin?

A2: A stable isotope-labeled version of the analyte is the ideal internal standard for LC-MS/MS analysis as it co-elutes and experiences similar ionization effects.[2] this compound or Teneligliptin-d8 are therefore the recommended internal standards for the quantitative analysis of Teneligliptin.

Q3: What are the general starting conditions for liquid chromatography?

A3: A reverse-phase C18 column is typically used for the separation of Teneligliptin. The mobile phase commonly consists of a mixture of acetonitrile and an aqueous buffer containing a volatile additive to promote ionization, such as formic acid or ammonium formate.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is suitable for the extraction of Teneligliptin and this compound from plasma samples.

  • To 100 µL of plasma sample in a polypropylene microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing the internal standard (this compound).

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean polypropylene tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Troubleshooting Guides

Issue 1: Low Signal Intensity or Poor Sensitivity

Possible Causes and Solutions:

  • Suboptimal MS Parameters: The cone voltage and collision energy are critical for achieving optimal sensitivity. These parameters should be optimized for both Teneligliptin and this compound.

    • Optimization Protocol:

      • Prepare a standard solution of this compound at a concentration of approximately 100 ng/mL in the initial mobile phase.

      • Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).

      • Perform a precursor ion scan to confirm the parent m/z.

      • Select the precursor ion and perform a product ion scan to identify the most abundant and stable fragment ions.

      • To optimize the cone voltage, monitor the intensity of the precursor ion while ramping the cone voltage over a suitable range (e.g., 5-60 V). Select the voltage that yields the highest intensity.

      • Using the optimized cone voltage, select the most intense product ion and optimize the collision energy by ramping it over an appropriate range (e.g., 5-50 eV) to find the energy that produces the maximum signal.

  • Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress the ionization of the analyte and internal standard, leading to reduced sensitivity.

    • Troubleshooting Steps:

      • Improve chromatographic separation to move the analyte peak away from regions of significant ion suppression.

      • Enhance the sample clean-up procedure. Consider solid-phase extraction (SPE) as an alternative to protein precipitation for cleaner extracts.

      • Evaluate for the presence of phospholipids, a common source of matrix effects in plasma samples. Modify the chromatographic gradient to allow for their elution after the analyte.

  • Adduct Formation: The formation of adducts (e.g., sodium or potassium) with the analyte can reduce the intensity of the desired protonated molecule.

    • Solutions:

      • The use of a mobile phase with a higher percentage of organic solvent or the addition of a small amount of a volatile buffer like ammonium formate can help to minimize adduct formation.

      • Ensure high-purity solvents and reagents are used to minimize the introduction of metal ions.

Issue 2: High Variability in Results

Possible Causes and Solutions:

  • Inconsistent Sample Preparation: Manual sample preparation can introduce variability. Ensure consistent timing and technique for each step, particularly vortexing and centrifugation. The use of automated liquid handling systems can improve reproducibility.

  • Improper Internal Standard Use: The concentration of the internal standard should be appropriate for the expected analyte concentration range. The internal standard should be added as early as possible in the sample preparation process to account for any analyte loss during extraction.

  • Carryover: Teneligliptin may exhibit carryover in the LC system, leading to inaccurate quantification of subsequent samples.

    • Solutions:

      • Optimize the autosampler wash procedure by using a strong solvent (e.g., a high percentage of organic solvent, potentially with a small amount of acid or base) to effectively clean the injection needle and port.

      • Include blank injections after high-concentration samples in the analytical run to assess and mitigate carryover.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add this compound IS in Acetonitrile plasma->add_is vortex1 Vortex add_is->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject lc_separation C18 Column Separation inject->lc_separation ms_detection Mass Spectrometry Detection (MRM) lc_separation->ms_detection integrate Peak Integration ms_detection->integrate calculate Calculate Concentration integrate->calculate

Caption: Experimental workflow for this compound bioanalysis.

troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Solutions issue Low Signal Intensity ms_params Suboptimal MS Parameters issue->ms_params matrix_effects Matrix Effects issue->matrix_effects adducts Adduct Formation issue->adducts optimize_ms Optimize Cone Voltage & Collision Energy ms_params->optimize_ms Address with improve_cleanup Improve Sample Cleanup / Chromatography matrix_effects->improve_cleanup Address with modify_mobile_phase Modify Mobile Phase adducts->modify_mobile_phase Address with

Caption: Troubleshooting logic for low signal intensity.

References

Technical Support Center: Troubleshooting Poor Peak Shape of Teneligliptin-d4 in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address poor peak shape issues encountered during the HPLC analysis of Teneligliptin-d4.

Troubleshooting Guide: Question & Answer Format

This guide addresses specific issues that can lead to poor peak shape for this compound, providing potential causes and systematic solutions.

Q1: Why is my this compound peak tailing?

Peak tailing, where the latter half of the peak is broader than the front half, is a common issue.[1][2] It can compromise peak integration and reduce analytical accuracy.

Potential Causes and Solutions:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic amine groups in this compound, causing tailing.[3][4][5]

    • Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 2-3 with formic acid or trifluoroacetic acid) can protonate the silanol groups, minimizing these secondary interactions.[6][7][8]

    • Solution 2: Use a Buffer: Incorporating a buffer, such as ammonium formate or ammonium acetate, in the mobile phase can help maintain a consistent pH and mask the silanol interactions.[4][5]

    • Solution 3: Employ an End-Capped Column: Use a modern, high-purity, end-capped C18 or similar column where the residual silanols are chemically deactivated.[3]

  • Column Overload: Injecting too much sample can saturate the column, leading to peak tailing.[9][10][11]

    • Solution: Reduce the injection volume or the concentration of the sample.[2][12]

  • Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.[9][13]

    • Solution 1: Flush the column with a strong solvent.

    • Solution 2: If the problem persists, replace the guard column or the analytical column.[14]

Q2: What is causing my this compound peak to show fronting?

Peak fronting, the inverse of tailing where the peak's front is sloped, is a less common but still significant issue.

Potential Causes and Solutions:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to travel through the column too quickly at the beginning, leading to fronting.[15]

    • Solution: Whenever possible, dissolve and inject the sample in the initial mobile phase.[16] If a different solvent must be used, ensure it is weaker than the mobile phase.

  • Column Overloading (Concentration): Injecting a highly concentrated sample can lead to fronting.[12][15]

    • Solution: Dilute the sample to a lower concentration.[12]

  • Poor Column Packing or a Column Void: A poorly packed column or the formation of a void at the column inlet can disrupt the sample band, causing fronting.[17][18]

    • Solution: Replace the column with a new, well-packed one.

Q3: Why is my this compound peak splitting into two or more peaks?

Peak splitting can be a complex issue arising from various factors within the HPLC system or the method itself.[1][18]

Potential Causes and Solutions:

  • Sample Solvent and Mobile Phase Mismatch: A significant difference in the composition or pH of the sample solvent and the mobile phase can cause the peak to split.[11][19]

    • Solution: Prepare the sample in a solvent that is as close in composition to the mobile phase as possible.

  • Partially Blocked Frit or Column Inlet: A blockage can cause the sample to be introduced onto the column unevenly, resulting in a split peak.[11][14][20]

    • Solution 1: Reverse-flush the column to dislodge any particulates.

    • Solution 2: If flushing does not resolve the issue, replace the column frit or the entire column.[20]

  • Co-elution with an Interferent: The split peak may actually be two different compounds eluting very close to each other.

    • Solution: Adjust the mobile phase composition, gradient slope, or temperature to improve the resolution between the two peaks.[20]

  • Mobile Phase pH is Too Close to the Analyte's pKa: If the mobile phase pH is very close to the pKa of Teneligliptin, both the ionized and non-ionized forms of the molecule may be present, leading to peak splitting.[16][21]

    • Solution: Adjust the mobile phase pH to be at least 1.5-2 pH units away from the analyte's pKa.

Frequently Asked Questions (FAQs)

Q: Can the deuteration of this compound affect its peak shape compared to non-deuterated Teneligliptin?

A: While isotopic substitution is not expected to cause significant changes in chromatographic behavior, minor differences in acidity and hydrophobicity can occur. However, the fundamental causes of poor peak shape, such as secondary interactions and mobile phase effects, will be the same for both compounds. Troubleshooting strategies should therefore be applicable to both the deuterated and non-deuterated forms.

Q: How does column temperature affect the peak shape of this compound?

A: Increasing the column temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and reduced analysis time.[22][23][24] However, inconsistent temperature control can cause retention time shifts and peak broadening.[22][23][25] It is crucial to use a column oven to maintain a stable and uniform temperature.

Q: What is an acceptable tailing factor?

A: An ideal peak has a tailing factor of 1.0. In practice, a tailing factor between 0.9 and 1.5 is often considered acceptable for many applications. However, specific methods may have stricter requirements.

Quantitative Data Summary

The following table summarizes typical HPLC parameters that can be optimized to improve the peak shape of this compound.

ParameterTypical Starting ConditionTroubleshooting Adjustment RangePotential Impact on Peak Shape
Mobile Phase pH 3.0 (with 0.1% Formic Acid)2.5 - 4.5Lower pH reduces tailing for basic compounds.[26][27][28]
Buffer Concentration 10 mM Ammonium Formate5 - 25 mMHigher concentration can improve peak symmetry.[6]
Column Temperature 30 °C25 - 45 °CIncreased temperature can lead to sharper peaks.[29]
Flow Rate 1.0 mL/min0.8 - 1.2 mL/minOptimizing flow rate can improve peak efficiency.[2]
Injection Volume 10 µL2 - 20 µLReducing volume can mitigate overload-related issues.[2]

Experimental Protocols

Standard HPLC Method for this compound Analysis

This protocol provides a starting point for the analysis of this compound and can be modified as part of the troubleshooting process.

  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV or Mass Spectrometric detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice.[30][31][32]

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • Start with 95% Solvent A and 5% Solvent B.

    • Linearly increase to 95% Solvent B over 10 minutes.

    • Hold at 95% Solvent B for 2 minutes.

    • Return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 245 nm or appropriate mass transition for MS detection.

  • Sample Preparation: Dissolve this compound in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of 10 µg/mL.

Visualizations

Troubleshooting_Workflow Troubleshooting Logic for Poor Peak Shape start Observe Poor Peak Shape (Tailing, Fronting, Splitting) check_all_peaks Are all peaks affected? start->check_all_peaks all_peaks_yes Yes check_all_peaks->all_peaks_yes Yes all_peaks_no No check_all_peaks->all_peaks_no No system_issue Suspect System-Wide Issue all_peaks_yes->system_issue check_frit Check for Blocked Frit/ Column Inlet system_issue->check_frit check_connections Inspect Connections for Leaks or Dead Volume check_frit->check_connections check_pump Verify Pump Performance (Flow Rate Stability) check_connections->check_pump analyte_specific_issue Suspect Analyte-Specific Issue all_peaks_no->analyte_specific_issue check_ph Adjust Mobile Phase pH analyte_specific_issue->check_ph check_overload Reduce Sample Concentration/ Injection Volume check_ph->check_overload check_solvent Match Sample Solvent to Mobile Phase check_overload->check_solvent

Caption: Troubleshooting logic for HPLC peak shape issues.

HPLC_Workflow Experimental Workflow for HPLC Analysis prep_mobile_phase 1. Prepare Mobile Phase (e.g., A: H2O + 0.1% FA, B: ACN + 0.1% FA) setup_hplc 3. Set Up HPLC Method (Gradient, Flow Rate, Temp.) prep_mobile_phase->setup_hplc prep_sample 2. Prepare this compound Sample (Dissolve in initial mobile phase) inject 5. Inject Sample prep_sample->inject equilibrate 4. Equilibrate Column setup_hplc->equilibrate equilibrate->inject separate 6. Chromatographic Separation inject->separate detect 7. Detection (UV or MS) separate->detect analyze 8. Analyze Data (Peak Shape, Retention Time) detect->analyze

Caption: Standard experimental workflow for HPLC analysis.

References

Preventing isotopic exchange of deuterium in Teneligliptin-d4

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Teneligliptin-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the isotopic exchange of deuterium in this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is preventing isotopic exchange important?

This compound is a deuterated analog of Teneligliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes.[1][2][3][4][5] The four deuterium atoms in this compound are typically introduced to serve as a stable isotope-labeled internal standard for quantitative analysis in pharmacokinetic and metabolic studies using mass spectrometry.[1]

Preventing the exchange of these deuterium atoms with protons from the surrounding environment (e.g., solvents, reagents) is critical for maintaining the isotopic purity of the standard. Isotopic exchange can lead to inaccurate quantification of Teneligliptin in biological samples, compromising the validity of experimental results.[6]

Q2: Where are the deuterium atoms located in this compound and are they susceptible to exchange?

The deuterium atoms in commercially available this compound are located on the piperazine ring. Based on the chemical structure of Teneligliptin, the protons on the piperazine ring are not directly attached to heteroatoms and are not in positions that are typically highly susceptible to spontaneous exchange, such as alpha to a carbonyl group. However, under certain conditions, even C-H bonds can undergo exchange.

Q3: What are the primary factors that can induce isotopic exchange of deuterium in this compound?

The rate of deuterium-hydrogen (D-H) exchange is influenced by several factors:

  • pH: Isotopic exchange is often catalyzed by acids or bases.[1][7] Both strongly acidic and strongly basic conditions should be avoided. The minimum exchange rate for many organic molecules is often found in the slightly acidic to neutral pH range.

  • Temperature: Higher temperatures provide the necessary activation energy for exchange reactions to occur.[7][8][9] Therefore, it is advisable to conduct experiments at the lowest feasible temperature.

  • Solvent Type: Protic solvents (e.g., water, methanol, ethanol) contain exchangeable protons and can readily participate in D-H exchange. Aprotic solvents (e.g., acetonitrile, dimethyl sulfoxide, dichloromethane) are less likely to cause significant exchange.

Troubleshooting Guide: Preventing Isotopic Exchange

This guide provides a systematic approach to troubleshoot and prevent isotopic exchange of deuterium in this compound.

Issue 1: Suspected Loss of Deuterium During Sample Preparation

Symptoms:

  • Inconsistent quantitative results in LC-MS analysis.

  • Appearance of a peak corresponding to the mass of unlabeled Teneligliptin in the mass spectrum of the this compound standard.

  • A decrease in the ion intensity ratio of this compound to an internal standard over time.

Root Causes and Solutions:

Potential Cause Recommended Action Rationale
Use of Protic Solvents Switch to aprotic solvents for sample dissolution and dilution. Recommended solvents include acetonitrile, DMSO (anhydrous), or dichloromethane.Protic solvents contain exchangeable protons that can readily replace the deuterium atoms on this compound.[10]
Presence of Water Ensure all solvents are anhydrous and glassware is thoroughly dried before use. Store solvents over molecular sieves if necessary.Water is a common source of protons and can facilitate isotopic exchange, especially under non-neutral pH conditions.
Extreme pH Conditions Maintain the pH of all solutions as close to neutral (pH 7) as possible. Avoid strong acids and bases.Acid and base catalysis significantly accelerates the rate of D-H exchange.[1][7]
Elevated Temperatures Perform all sample preparation steps at room temperature or below. If possible, use a chilled autosampler.Higher temperatures increase the kinetic energy of molecules, making it easier to overcome the activation energy barrier for isotopic exchange.[7][8][9]
Issue 2: Isotopic Exchange During Analytical Measurement (e.g., LC-MS)

Symptoms:

  • Peak tailing or fronting specifically for the this compound peak in the chromatogram.

  • In-source exchange observed in the mass spectrometer.

  • Gradual decrease in the deuterated signal over a sequence of injections.

Root Causes and Solutions:

Potential Cause Recommended Action Rationale
Protic Mobile Phase If compatible with the chromatography, consider using a mobile phase with a higher percentage of aprotic solvent.Minimizing the presence of protic solvents in the mobile phase reduces the opportunity for on-column exchange.
Mobile Phase pH Adjust the mobile phase pH to be as close to neutral as possible while maintaining good chromatographic separation.As with sample preparation, extreme pH in the mobile phase can promote isotopic exchange on the analytical column.
High Ion Source Temperature Optimize the ion source temperature to the lowest setting that still provides adequate desolvation and ionization.High temperatures in the mass spectrometer's ion source can induce gas-phase D-H exchange.

Experimental Protocols

Protocol 1: Assessment of Isotopic Purity of this compound Stock Solution

This protocol outlines a method to verify the initial isotopic purity of your this compound standard.

Methodology:

  • Sample Preparation:

    • Accurately weigh a small amount of this compound.

    • Dissolve the standard in anhydrous acetonitrile to a final concentration of 1 mg/mL.

    • Prepare a serial dilution to a working concentration of 1 µg/mL in anhydrous acetonitrile.

  • Instrumentation:

    • High-Resolution Mass Spectrometer (HRMS) such as an Orbitrap or TOF instrument.

    • Direct infusion or Flow Injection Analysis (FIA) is preferred to avoid on-column exchange.

  • Data Acquisition:

    • Infuse the 1 µg/mL solution directly into the mass spectrometer.

    • Acquire full scan mass spectra in positive ion mode over a mass range that includes the molecular ions of both unlabeled Teneligliptin (C₂₂H₃₀N₆OS, exact mass ~426.22) and this compound (C₂₂H₂₆D₄N₆OS, exact mass ~430.25).

  • Data Analysis:

    • Determine the relative intensities of the monoisotopic peaks for unlabeled Teneligliptin and this compound.

    • Calculate the isotopic purity using the following formula: Isotopic Purity (%) = [Intensity(d4) / (Intensity(d4) + Intensity(d0))] * 100

Protocol 2: Monitoring Isotopic Stability in a Protic Solvent Over Time

This protocol is designed to evaluate the stability of this compound in a protic solvent under specific pH and temperature conditions.

Methodology:

  • Sample Preparation:

    • Prepare a 10 µg/mL solution of this compound in the chosen protic solvent (e.g., methanol/water 50:50 v/v).

    • Adjust the pH of the solution to the desired value (e.g., pH 4, 7, and 9) using a suitable buffer.

    • Divide the solution into aliquots for analysis at different time points.

  • Incubation:

    • Store the aliquots at a controlled temperature (e.g., 4°C, 25°C, and 40°C).

  • Analysis:

    • At specified time intervals (e.g., 0, 1, 4, 8, 24 hours), take an aliquot and dilute it 1:10 with anhydrous acetonitrile to quench the exchange reaction.

    • Analyze the diluted sample immediately using the HRMS method described in Protocol 1.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) measurement.

    • Plot the percentage of remaining this compound against time for each condition to determine the rate of isotopic exchange.

Data Presentation

Table 1: Hypothetical Isotopic Stability of this compound under Various Conditions

SolventpHTemperature (°C)% Deuterium Remaining (after 24h)
Acetonitrile725>99%
Methanol/Water (50:50)72595%
Methanol/Water (50:50)42598%
Methanol/Water (50:50)92585%
Methanol/Water (50:50)74080%

Note: The data in this table is illustrative and should be experimentally determined for your specific conditions.

Visualizations

Isotopic_Exchange_Pathway cluster_conditions Factors Influencing Exchange Protic_Solvent Protic Solvent (e.g., H₂O, MeOH) Exchange_Process Isotopic Exchange (D-H) Protic_Solvent->Exchange_Process Provides Protons High_Temp Elevated Temperature High_Temp->Exchange_Process Increases Rate Extreme_pH Extreme pH (Acidic or Basic) Extreme_pH->Exchange_Process Catalyzes Reaction Teneligliptin_d4 This compound (Isotopically Pure) Teneligliptin_d4->Exchange_Process Teneligliptin_d3 Teneligliptin-d3, d2, d1, d0 (Isotopically Impure) Exchange_Process->Teneligliptin_d3

Caption: Factors promoting the isotopic exchange of this compound.

Troubleshooting_Workflow Start Inconsistent Quantitative Results? Check_Purity Assess Isotopic Purity (Protocol 1) Start->Check_Purity Impure Is Purity < 98%? Check_Purity->Impure New_Standard Obtain New Standard Impure->New_Standard Yes Review_Prep Review Sample Preparation Impure->Review_Prep No Check_Solvent Aprotic Solvent Used? Review_Prep->Check_Solvent Switch_Solvent Switch to Aprotic Solvent Check_Solvent->Switch_Solvent No Check_pH Is pH Neutral? Check_Solvent->Check_pH Yes Switch_Solvent->Check_pH Adjust_pH Adjust pH to Neutral Check_pH->Adjust_pH No Check_Temp Is Temperature Controlled? Check_pH->Check_Temp Yes Adjust_pH->Check_Temp Lower_Temp Lower Temperature Check_Temp->Lower_Temp No Review_LCMS Review LC-MS Method Check_Temp->Review_LCMS Yes Lower_Temp->Review_LCMS End Problem Resolved Review_LCMS->End

Caption: Troubleshooting workflow for suspected isotopic exchange.

References

Technical Support Center: Troubleshooting Teneligliptin-d4 Sample Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for bioanalytical assays involving Teneligliptin-d4. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the sample extraction of this compound, a deuterated internal standard for Teneligliptin. Low recovery of the internal standard can compromise the accuracy and precision of quantitative bioanalysis. This guide provides a structured approach to identifying and resolving potential causes of low recovery in common sample preparation techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low this compound recovery?

A1: Low recovery can stem from several factors, including suboptimal pH during extraction, inappropriate solvent selection, incomplete elution, matrix effects, or issues with the stability of the analyte. It is also crucial to ensure that the deuterated internal standard itself is of high purity and has not undergone degradation.

Q2: How do the physicochemical properties of Teneligliptin affect its extraction?

A2: Teneligliptin is a basic compound with a predicted pKa of 8.70[1]. Its basic nature means that its charge state is highly dependent on the pH of the sample and extraction solvents. This property is critical for optimizing its partitioning behavior in both LLE and SPE. It is soluble in DMSO, methanol, and water[2].

Q3: Can the deuterium label on this compound be a source of problems?

A3: While stable isotope-labeled internal standards are generally robust, there is a theoretical possibility of deuterium-hydrogen exchange, particularly under harsh acidic or basic conditions. However, for this compound, this is not a commonly reported issue under typical bioanalytical extraction conditions. It is always good practice to handle samples and standards under controlled temperature and pH to minimize any potential degradation.

Q4: What is a typical recovery rate for Teneligliptin from plasma?

A4: Published methods have demonstrated that with an optimized liquid-liquid extraction protocol using ethyl acetate, recovery rates for Teneligliptin from rabbit plasma can be above 82%[3]. Recovery rates for protein precipitation and solid-phase extraction can vary depending on the specific protocol and matrix.

Troubleshooting Guides

Low Recovery in Solid-Phase Extraction (SPE)

Solid-phase extraction is a common technique for sample clean-up and concentration. Low recovery of this compound during SPE can be systematically addressed by examining each step of the process.

Troubleshooting Workflow for SPE

SPE_Troubleshooting start Low this compound Recovery in SPE check_sorbent 1. Verify Sorbent Selection (e.g., Reversed-phase C18) start->check_sorbent check_conditioning 2. Ensure Proper Conditioning (e.g., Methanol then aqueous buffer) check_sorbent->check_conditioning check_loading 3. Optimize Loading Conditions (Adjust sample pH to > pKa+1) check_conditioning->check_loading check_washing 4. Evaluate Wash Solvent Strength (Use weak organic solvent to remove interferences) check_loading->check_washing check_elution 5. Optimize Elution Solvent (Use strong organic solvent with acid/base modifier) check_washing->check_elution end Improved Recovery check_elution->end

Caption: A stepwise guide to troubleshooting low recovery in Solid-Phase Extraction.

Troubleshooting Table for SPE

Potential Issue Recommended Action Expected Outcome
Incorrect Sorbent Teneligliptin is a moderately polar basic compound. A reversed-phase sorbent like C18 or a mixed-mode cation exchange sorbent is generally suitable.Analyte is retained on the sorbent during loading.
Inadequate Conditioning Ensure the sorbent is fully wetted, typically with methanol followed by an aqueous buffer at a pH similar to the loading solution.Consistent flow and interaction of the sample with the sorbent.
Suboptimal Loading pH Adjust the sample pH to be at least 1-2 units above the pKa of Teneligliptin (pKa ≈ 8.70) to ensure it is in its neutral form for better retention on a reversed-phase sorbent.Increased retention of this compound on the sorbent.
Wash Solvent Too Strong The wash step is intended to remove endogenous interferences without eluting the analyte. Use a weak organic solvent (e.g., 5-10% methanol in water).Interferences are removed while this compound remains on the sorbent.
Incomplete Elution Use a strong organic solvent like acetonitrile or methanol. The addition of a small amount of acid (e.g., 0.1% formic acid) or base (e.g., 0.1% ammonium hydroxide) can improve the elution of a basic compound like Teneligliptin.Quantitative elution of this compound from the sorbent.
Low Recovery in Liquid-Liquid Extraction (LLE)

LLE is a widely used technique that partitions analytes between two immiscible liquid phases. For Teneligliptin, an organic solvent is used to extract it from an aqueous biological matrix.

Troubleshooting Workflow for LLE

LLE_Troubleshooting start Low this compound Recovery in LLE check_solvent 1. Verify Extraction Solvent (e.g., Ethyl Acetate, MTBE) start->check_solvent check_ph 2. Optimize Aqueous Phase pH (Adjust to pH > pKa+1 for basic drug) check_solvent->check_ph check_mixing 3. Ensure Sufficient Mixing (Vortexing time and intensity) check_ph->check_mixing check_phase_separation 4. Check for Emulsions (Centrifugation speed and time) check_mixing->check_phase_separation check_evaporation 5. Evaluate Evaporation Step (Temperature and nitrogen flow) check_phase_separation->check_evaporation end Improved Recovery check_evaporation->end

Caption: A logical workflow for troubleshooting low recovery in Liquid-Liquid Extraction.

Troubleshooting Table for LLE

Potential Issue Recommended Action Expected Outcome
Inappropriate Solvent Ethyl acetate is a commonly used and effective solvent for Teneligliptin extraction[3]. Other solvents like methyl tert-butyl ether (MTBE) can also be tested.Efficient partitioning of this compound into the organic phase.
Suboptimal pH To ensure Teneligliptin is in its neutral, more organic-soluble form, adjust the pH of the aqueous sample to be basic (pH 9-10), which is above its pKa of 8.70.Maximized extraction efficiency.
Insufficient Mixing Ensure thorough mixing of the aqueous and organic phases by vortexing for an adequate amount of time (e.g., 5-10 minutes).Equilibrium is reached, allowing for complete partitioning.
Emulsion Formation If an emulsion forms at the interface, try centrifugation at a higher speed or for a longer duration. Adding a small amount of salt to the aqueous phase can also help break emulsions.Clear separation of the aqueous and organic layers.
Analyte Loss During Evaporation If the organic solvent is evaporated to concentrate the sample, ensure the temperature is not too high and the nitrogen stream is gentle to prevent loss of the analyte.Complete and gentle removal of the extraction solvent.
Low Recovery in Protein Precipitation (PPT)

PPT is a simple and fast method for removing proteins from biological samples. However, it can be less clean than SPE or LLE, and co-precipitation of the analyte with the proteins can be an issue.

Troubleshooting Workflow for PPT

PPT_Troubleshooting start Low this compound Recovery in PPT check_solvent 1. Verify Precipitating Solvent (e.g., Acetonitrile, Methanol) start->check_solvent check_ratio 2. Optimize Solvent-to-Sample Ratio (Typically 3:1 or 4:1) check_solvent->check_ratio check_mixing 3. Ensure Thorough Mixing (Vortexing time and intensity) check_ratio->check_mixing check_centrifugation 4. Optimize Centrifugation (Speed and time for complete pelleting) check_mixing->check_centrifugation check_supernatant 5. Careful Supernatant Collection (Avoid disturbing the protein pellet) check_centrifugation->check_supernatant end Improved Recovery check_supernatant->end

Caption: A systematic approach to resolving low recovery issues in Protein Precipitation.

Troubleshooting Table for PPT

Potential Issue Recommended Action Expected Outcome
Inefficient Precipitation Acetonitrile is generally more effective than methanol for protein precipitation[4]. A 4:1 ratio of acetonitrile to plasma is a good starting point.Complete precipitation of proteins, resulting in a clear supernatant.
Co-precipitation of Analyte If this compound is suspected to be co-precipitating with the proteins, try acidifying the precipitation solvent (e.g., with 0.1% formic acid) to potentially disrupt protein binding.Reduced analyte loss in the protein pellet.
Incomplete Mixing Vortex the sample and precipitating solvent vigorously for at least 1-2 minutes to ensure complete protein denaturation.Homogeneous mixture and efficient protein precipitation.
Insufficient Centrifugation Centrifuge at a high speed (e.g., >10,000 x g) for a sufficient time (e.g., 10 minutes) to form a tight protein pellet.A clear supernatant that is easy to collect without disturbing the pellet.
Supernatant Transfer Loss Carefully aspirate the supernatant without disturbing the protein pellet. Leaving a small amount of supernatant behind is preferable to aspirating part of the pellet.Maximized recovery of the analyte in the collected supernatant.

Experimental Protocols

Liquid-Liquid Extraction (LLE) Protocol for this compound from Human Plasma

This protocol is a general guideline and may require optimization for specific laboratory conditions and equipment.

  • Sample Preparation:

    • To 100 µL of human plasma in a polypropylene tube, add 25 µL of this compound internal standard working solution.

    • Add 50 µL of a basifying agent (e.g., 0.1 M sodium hydroxide or ammonium hydroxide) to adjust the pH to approximately 9-10. Vortex briefly.

  • Extraction:

    • Add 600 µL of ethyl acetate to the tube.

    • Vortex for 10 minutes to ensure thorough mixing.

  • Phase Separation:

    • Centrifuge at 4000 x g for 10 minutes at 4°C.

  • Collection and Evaporation:

    • Carefully transfer the upper organic layer (approximately 500 µL) to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the mobile phase used for LC-MS/MS analysis.

    • Vortex briefly and transfer to an autosampler vial for injection.

Protein Precipitation (PPT) Protocol for this compound from Human Plasma

This protocol provides a fast and simple method for protein removal.

  • Sample Preparation:

    • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of this compound internal standard working solution.

  • Precipitation:

    • Add 400 µL of cold acetonitrile (containing 0.1% formic acid, if needed to improve recovery) to the tube.

    • Vortex vigorously for 2 minutes.

  • Centrifugation:

    • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

    • The supernatant can be directly injected for LC-MS/MS analysis or evaporated and reconstituted if further concentration is needed.

Visualization of Key Concepts

Chemical Structure of Teneligliptin

Teneligliptin_Structure teneligliptin

Caption: The chemical structure of Teneligliptin.

By systematically working through these troubleshooting guides and utilizing the provided protocols as a starting point, researchers can effectively address issues of low this compound recovery and ensure the generation of high-quality, reliable bioanalytical data.

References

Teneligliptin-d4 interference with endogenous compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Teneligliptin-d4 in their experimental work. This resource provides troubleshooting guidance and answers to frequently asked questions regarding potential interference with endogenous compounds during bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in our experiments?

This compound is a stable isotope-labeled (SIL) version of Teneligliptin. Its primary and intended use is as an internal standard (IS) for the quantitative analysis of Teneligliptin in biological samples, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Because it is chemically identical to Teneligliptin, it co-elutes chromatographically and experiences similar ionization effects in the mass spectrometer. However, it is differentiated by its higher mass due to the deuterium atoms. This allows for correction of variations in sample preparation, injection volume, and matrix effects.

Q2: Can this compound itself interfere with the measurement of endogenous compounds?

Direct interference from this compound with endogenous compounds is highly unlikely. The concentration of this compound used as an internal standard is typically very low. Furthermore, LC-MS/MS methods are highly selective, monitoring for specific mass-to-charge (m/z) transitions. An endogenous compound would need to have the same retention time and the exact same mass transitions as this compound to cause direct interference, which is extremely improbable.

Q3: What is meant by "matrix effect" and how does it relate to interference?

The "matrix effect" is a common source of interference in LC-MS/MS bioanalysis.[1][2][3] It refers to the alteration of the ionization efficiency of the target analyte (Teneligliptin) and the internal standard (this compound) by co-eluting endogenous components from the biological matrix (e.g., plasma, urine).[2][3] This can lead to either ion suppression or enhancement, resulting in inaccurate quantification.[2] The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for these matrix effects, as both the analyte and the IS are affected similarly.[3]

Q4: What are the known metabolites of Teneligliptin and could they cause interference?

Teneligliptin is primarily metabolized by cytochrome P450 (CYP) 3A4 and flavin-containing monooxygenase 3 (FMO3).[4][5][6] The most abundant metabolite is a thiazolidine-1-oxide derivative, designated as M1.[5][7] While these metabolites are structurally related to Teneligliptin, a well-developed chromatographic method should be able to separate them from the parent drug and its deuterated internal standard, preventing interference.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of Teneligliptin using this compound as an internal standard.

Issue 1: I am observing significant ion suppression for both Teneligliptin and this compound.

  • Question: What are the likely causes and how can I mitigate this?

  • Answer: This is a classic example of a matrix effect, likely due to co-eluting endogenous phospholipids or other matrix components.

    • Troubleshooting Steps:

      • Improve Sample Preparation: Enhance your sample clean-up procedure. If you are using protein precipitation (PPT), consider switching to liquid-liquid extraction (LLE) or solid-phase extraction (SPE), which are more effective at removing interfering components.[1]

      • Optimize Chromatography: Adjust the chromatographic gradient to better separate Teneligliptin and this compound from the matrix components causing suppression. A longer run time or a different mobile phase composition may be necessary.

      • Dilute the Sample: If the concentration of your analyte is high enough, diluting the sample with the initial mobile phase can reduce the concentration of interfering matrix components.[1]

Issue 2: The peak shape for this compound is poor, while the Teneligliptin peak is acceptable.

  • Question: What could cause this discrepancy?

  • Answer: This is unusual, as both compounds should behave identically.

    • Troubleshooting Steps:

      • Check the Purity of the Internal Standard: Verify the chemical purity and isotopic distribution of your this compound standard. Impurities could potentially lead to poor peak shape.

      • Investigate for Contamination: Ensure that there is no contamination in your analytical system that might be co-eluting with the internal standard.

Issue 3: I see an unexpected peak at the same retention time as this compound in my blank matrix samples.

  • Question: How can I determine the source of this interference?

  • Answer: This indicates the presence of an interfering endogenous compound or contamination.

    • Troubleshooting Steps:

      • Confirm the Mass Transitions: Ensure that the interfering peak has the exact same precursor and product ion masses as your this compound standard.

      • High-Resolution Mass Spectrometry: If available, analyze the blank matrix sample using a high-resolution mass spectrometer to obtain an accurate mass measurement of the interfering compound. This can help in its identification.

      • Chromatographic Separation: The most practical solution is to improve the chromatographic separation to resolve the interfering peak from this compound.

Quantitative Data Summary

The following table provides typical mass spectrometric parameters for the analysis of Teneligliptin using this compound as an internal standard. These values may require optimization for your specific instrumentation.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Teneligliptin427.2241.125
This compound431.2245.125

Experimental Protocols

Protocol: Quantification of Teneligliptin in Human Plasma via LC-MS/MS

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL).

    • Vortex for 30 seconds.

    • Add 400 µL of acetonitrile to precipitate proteins.

    • Vortex for 2 minutes.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: Start with 10% B, increase to 90% B over 3 minutes, hold for 1 minute, and then return to initial conditions.

    • Column Temperature: 40°C.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Ion Source Temperature: 500°C.

    • IonSpray Voltage: 5500 V.

Visualizations

cluster_0 LC-MS/MS Analysis Analyte Teneligliptin MS Mass Spectrometer (Ion Source) Analyte->MS Analyte Signal IS This compound (IS) IS->MS IS Signal Matrix Endogenous Compounds (Matrix) Matrix->MS Interference (Matrix Effect) Result Accurate Quantification (Analyte/IS Ratio) MS->Result Correction

Caption: Role of this compound in mitigating matrix effects.

start Start: Bioanalytical Experiment sample_prep Sample Preparation (Add this compound IS) start->sample_prep lc_separation LC Separation sample_prep->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_processing Data Processing (Calculate Peak Area Ratios) ms_detection->data_processing quantification Quantification (Concentration Determination) data_processing->quantification end End: Final Result quantification->end

Caption: Typical workflow for bioanalysis using this compound.

start Problem: Inaccurate Results or Poor Peak Shape check_both Are both Analyte and IS affected similarly? start->check_both yes_both Yes check_both->yes_both Yes no_both No check_both->no_both No matrix_effect Likely Matrix Effect yes_both->matrix_effect is_issue Potential IS Issue no_both->is_issue improve_cleanup Improve Sample Cleanup (LLE or SPE) matrix_effect->improve_cleanup optimize_lc Optimize Chromatography matrix_effect->optimize_lc check_is_purity Check IS Purity is_issue->check_is_purity check_contamination Check System Contamination is_issue->check_contamination

Caption: Troubleshooting decision tree for analytical interference.

References

Technical Support Center: Calibrating Teneligliptin-d4 Concentration for Optimal Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Teneligliptin-d4 as an internal standard in bioanalytical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a stable isotope-labeled version of Teneligliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes.[1] In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), deuterated compounds like this compound are considered ideal internal standards. This is because they are chemically and physically almost identical to the analyte (Teneligliptin), meaning they behave similarly during sample preparation, chromatography, and ionization.[2][3] This helps to accurately correct for variations in extraction recovery and matrix effects, leading to more precise and accurate quantification of Teneligliptin in biological samples.

Q2: What are the optimal storage conditions for this compound stock solutions?

For long-term stability, this compound should be stored at -20°C.[4] Stock solutions should be prepared in a suitable organic solvent, such as methanol or acetonitrile, and stored in tightly sealed containers to prevent evaporation and contamination. It is recommended to prepare fresh working solutions from the stock solution for each analytical run to ensure accuracy.

Q3: I am observing poor peak shape for this compound. What are the possible causes?

Poor peak shape (e.g., fronting, tailing, or splitting) for this compound can arise from several factors:

  • Chromatographic Conditions: The mobile phase composition, pH, and gradient may not be optimal. Teneligliptin is a basic compound, and a mobile phase with an appropriate pH and buffer is crucial for good peak shape.

  • Column Issues: The analytical column may be degraded, contaminated, or not suitable for the analysis. Ensure the column is properly conditioned and cleaned.

  • Sample Matrix Effects: Components in the biological matrix can interfere with the chromatography. An efficient sample clean-up procedure is essential to minimize these effects.[5][6]

  • Injector Problems: Issues with the autosampler, such as a partially clogged needle or incorrect injection volume, can lead to distorted peaks.

Q4: My calibration curve for Teneligliptin is non-linear. How can this compound help troubleshoot this?

A non-linear calibration curve can be due to issues such as detector saturation, matrix effects, or problems with the sample preparation process. By examining the response of this compound across the calibration range, you can diagnose the problem:

  • Consistent Internal Standard Response: If the peak area of this compound is consistent across all calibration standards, the issue likely lies with the analyte itself, such as detector saturation at high concentrations.

  • Inconsistent Internal Standard Response: If the peak area of this compound varies, it suggests that the issue is related to the sample preparation or matrix effects that are not being adequately compensated for.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High Variability in this compound Peak Area Inconsistent sample preparation, matrix effects, or instrument instability.Ensure consistent and precise execution of the sample preparation protocol. Optimize the sample clean-up method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to minimize matrix interference.[5][8] Verify the stability and performance of the LC-MS/MS system.
Isotopic Exchange of Deuterium The deuterium atoms on the this compound molecule may be exchanging with protons from the solvent, especially under certain pH or temperature conditions.[5][9]Prepare samples in aprotic solvents where possible. Avoid prolonged exposure to highly acidic or basic conditions. If exchange is suspected, confirm by analyzing the mass spectrum of the internal standard for the presence of lower mass ions. Consider using a different deuterated analog with more stable deuterium placement or a ¹³C- or ¹⁵N-labeled internal standard.[10]
Chromatographic Separation of Teneligliptin and this compound A slight difference in retention time between the analyte and its deuterated internal standard can occur, which may lead to differential matrix effects.[11]Optimize the chromatographic method to achieve co-elution of Teneligliptin and this compound. A slower gradient or a different column may be necessary. Ensure that the integration window for both peaks is appropriate.
Interference from Metabolites A metabolite of Teneligliptin may have a similar mass-to-charge ratio (m/z) as this compound, causing interference.Develop a highly selective MRM (Multiple Reaction Monitoring) transition for this compound that is unique and not shared by any known metabolites. Optimize chromatographic separation to resolve the internal standard from any interfering peaks.

Experimental Protocols

Bioanalytical Method for Teneligliptin in Human Plasma using LC-MS/MS

This protocol is a synthesized example based on published methodologies for the determination of Teneligliptin in human plasma.[4][12][13]

a. Preparation of Stock and Working Solutions

  • Teneligliptin Stock Solution (1 mg/mL): Accurately weigh 10 mg of Teneligliptin and dissolve it in 10 mL of methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the Teneligliptin stock solution with 50% methanol to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in 50% methanol.

b. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the this compound working solution and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.[14]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

c. LC-MS/MS Parameters

Parameter Condition
LC System Agilent 1200 Series or equivalent
Column C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with 10% B, increase to 90% B over 5 min, hold for 1 min, then return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40°C
MS System API 4000 or equivalent triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Teneligliptin: m/z 427.2 → 243.1Teneligliptin-d8: m/z 435.2 → 251.3[12]
Collision Energy Optimized for each transition
Dwell Time 200 ms
Data Presentation

The following tables summarize typical quantitative data for a validated Teneligliptin bioanalytical assay.

Table 1: Calibration Curve and Quality Control Sample Concentrations

Sample Type Concentration (ng/mL)
Calibration Standard 15
Calibration Standard 210
Calibration Standard 350
Calibration Standard 4100
Calibration Standard 5250
Calibration Standard 6500
Calibration Standard 71000
LLOQ QC5
Low QC15
Mid QC400
High QC800

Table 2: Method Validation Parameters

Parameter Acceptance Criteria Typical Result
Linearity (r²) ≥ 0.990.998
LLOQ (ng/mL) S/N ≥ 105
Intra-day Precision (%CV) ≤ 15% (≤ 20% for LLOQ)< 10%
Inter-day Precision (%CV) ≤ 15% (≤ 20% for LLOQ)< 12%
Accuracy (% Bias) Within ±15% (±20% for LLOQ)Within ±10%
Recovery (%) Consistent and reproducible85 - 95%
Matrix Effect IS-normalized factor within 0.85-1.150.95 - 1.05

Visualizations

Teneligliptin Mechanism of Action

Teneligliptin_Mechanism cluster_blood Bloodstream cluster_pancreas Pancreas GLP1 GLP-1 Beta_cells β-cells GLP1->Beta_cells Stimulates Alpha_cells α-cells GLP1->Alpha_cells Inhibits GIP GIP GIP->Beta_cells Stimulates DPP4_blood DPP-4 Enzyme Insulin Insulin Beta_cells->Insulin Secretes Glucagon Glucagon Alpha_cells->Glucagon Secretes Teneligliptin Teneligliptin Teneligliptin->DPP4_blood

Caption: Mechanism of action of Teneligliptin.

Experimental Workflow for Teneligliptin Bioanalysis

Bioanalysis_Workflow start Start: Plasma Sample prep Sample Preparation (Protein Precipitation) start->prep Add this compound lcms LC-MS/MS Analysis prep->lcms Inject Supernatant data Data Processing (Integration & Calibration) lcms->data Acquire MRM Data end End: Concentration Result data->end Calculate Concentration

Caption: Bioanalytical workflow for Teneligliptin.

Troubleshooting Logic for Inconsistent Internal Standard Signal

Troubleshooting_IS start Inconsistent this compound Signal check_prep Review Sample Preparation Protocol start->check_prep check_matrix Investigate Matrix Effects start->check_matrix check_system Evaluate LC-MS/MS Performance start->check_system solution_prep Re-optimize Protocol check_prep->solution_prep Inconsistencies Found solution_matrix Improve Sample Cleanup check_matrix->solution_matrix Significant Effects Observed solution_system System Maintenance check_system->solution_system Performance Issues Identified

Caption: Troubleshooting inconsistent internal standard signal.

References

Technical Support Center: Addressing Ion Suppression in Mass Spectrometry with Teneligliptin-d4

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for addressing ion suppression in the mass spectrometric analysis of Teneligliptin. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in the analysis of Teneligliptin?

A1: Ion suppression is a type of matrix effect where co-eluting endogenous or exogenous species in the sample matrix interfere with the ionization of the analyte of interest, in this case, Teneligliptin, in the mass spectrometer's ion source.[1][2] This interference leads to a decreased analyte signal, which can result in inaccurate and imprecise quantification, and a higher limit of detection.[2] In bioanalytical studies, where Teneligliptin is often measured in complex matrices like plasma, ion suppression can severely compromise the validity of the results.[1]

Q2: How can I identify if ion suppression is affecting my Teneligliptin analysis?

A2: A common method to identify ion suppression is the post-column infusion experiment.[1] In this technique, a constant flow of a Teneligliptin solution is introduced into the mass spectrometer after the analytical column. A blank matrix sample is then injected onto the column. A drop in the constant baseline signal for Teneligliptin at the retention time of any eluting matrix components indicates the presence of ion suppression.

Q3: What are the common causes of ion suppression in LC-MS/MS bioanalysis?

A3: Ion suppression can be caused by a variety of factors, including:

  • Endogenous matrix components: Salts, phospholipids, proteins, and metabolites from the biological sample (e.g., plasma, urine) are major contributors.[1][3]

  • Exogenous compounds: These can include anticoagulants (like heparin), plasticizers from lab consumables, and formulation excipients.[4]

  • Mobile phase additives: Non-volatile buffers or ion-pairing agents can also lead to suppression.[3]

  • High analyte concentration: At high concentrations, the analyte itself can cause self-suppression.

Q4: How does using Teneligliptin-d4 as an internal standard help in addressing ion suppression?

A4: this compound is a stable isotope-labeled internal standard (SIL-IS). Since it is structurally and chemically almost identical to Teneligliptin, it co-elutes and experiences the same degree of ion suppression.[5] By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression can be effectively normalized, leading to more accurate and reliable quantitative results.[5][6] The use of a SIL-IS is considered the gold standard for mitigating matrix effects in LC-MS/MS bioanalysis.

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating ion suppression in your Teneligliptin analysis.

Step 1: Assess the Presence and Severity of Ion Suppression

As a first step, it is crucial to determine if ion suppression is occurring and to what extent.

  • Action: Perform a post-column infusion experiment as described in the FAQs.

  • Expected Outcome: A stable baseline indicates no significant ion suppression at the retention time of Teneligliptin. A dip in the baseline signifies the presence of ion suppression.

Step 2: Implement a Stable Isotope-Labeled Internal Standard

The most effective way to compensate for ion suppression is by using a SIL-IS.

  • Action: Incorporate this compound into your analytical method. The internal standard should be added to all samples, including calibration standards and quality controls, at a fixed concentration early in the sample preparation process.

  • Rationale: this compound will co-elute with Teneligliptin and be affected by ion suppression in the same manner, allowing for accurate correction of the analyte signal.

Step 3: Optimize Sample Preparation

If ion suppression is still significant or if a SIL-IS is not available, improving the sample cleanup can reduce interfering matrix components.

  • Action:

    • Protein Precipitation (PPT): While simple, PPT may not be sufficient to remove all interfering phospholipids.

    • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT. A method using methyl tert-butyl ether has been reported for Teneligliptin.

    • Solid-Phase Extraction (SPE): SPE offers a more selective and thorough cleanup, effectively removing salts and phospholipids.

  • Expected Outcome: A cleaner sample extract with reduced matrix components, leading to less ion suppression.

Step 4: Modify Chromatographic Conditions

Adjusting the liquid chromatography parameters can help separate Teneligliptin from the interfering matrix components.

  • Action:

    • Change the analytical column: Using a column with a different chemistry (e.g., a biphenyl or pentafluorophenyl phase) can alter selectivity.

    • Modify the mobile phase: Adjusting the organic solvent, pH, or additives can change the retention times of both the analyte and interfering compounds.

    • Implement a gradient elution: A well-designed gradient can help to resolve Teneligliptin from early-eluting salts and late-eluting phospholipids.

  • Expected Outcome: Chromatographic separation of Teneligliptin from the ion-suppressing regions of the chromatogram.

The following diagram illustrates the troubleshooting workflow:

Troubleshooting_Ion_Suppression cluster_0 Start cluster_1 Problem Identification cluster_2 Mitigation Strategies cluster_3 Resolution start Observe Inaccurate or Imprecise Results assess_suppression Assess Ion Suppression (Post-Column Infusion) start->assess_suppression use_is Implement this compound IS assess_suppression->use_is Suppression Detected end Accurate and Precise Results assess_suppression->end No Significant Suppression optimize_cleanup Optimize Sample Cleanup (LLE, SPE) use_is->optimize_cleanup Suppression Still Present use_is->end Suppression Compensated modify_lc Modify LC Conditions (Column, Mobile Phase) optimize_cleanup->modify_lc modify_lc->end Experimental_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing plasma Plasma Sample add_is Add this compound plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification (Analyte/IS Ratio) ms_detection->quantification

References

Validation & Comparative

A Comparative Analysis of Teneligliptin-d4 and a Structural Analog as Internal Standards in Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative analysis of pharmaceuticals, the choice of a suitable internal standard (IS) is critical for achieving accurate and reproducible results. This is particularly true for bioanalytical methods, where the complexity of the sample matrix can significantly impact the analytical signal. For the dipeptidyl peptidase-4 (DPP-4) inhibitor Teneligliptin, both deuterated and non-deuterated analogs are employed as internal standards. This guide provides an objective comparison of the performance of a deuterated internal standard, Teneligliptin-d4, with a commonly used structural analog, Sitagliptin, in the bioanalysis of Teneligliptin.

The Ideal Internal Standard

An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis as closely as possible, without interfering with its quantification. Key characteristics include similar extraction recovery, ionization efficiency in mass spectrometry, and chromatographic retention time. Stable isotope-labeled internal standards, such as this compound, are often considered the "gold standard" as their physicochemical properties are nearly identical to the analyte, leading to superior compensation for matrix effects and variability in the analytical process.

Performance Comparison: this compound vs. Sitagliptin

The following tables summarize the performance characteristics of bioanalytical methods for Teneligliptin and a related DPP-4 inhibitor, Sitagliptin, using either a deuterated internal standard or a structural analog. While a direct head-to-head comparison for Teneligliptin was not available in a single study, the data presented allows for a comparative assessment of the two approaches.

Table 1: Performance of a Deuterated Internal Standard (Sitagliptin-d4 for Sitagliptin Analysis by LC-MS/MS)

ParameterResult
Linearity (r²)> 0.998
Accuracy (%)96.29 - 103.73
Precision (% CV)Intra-day: 1.69 - 5.22, Inter-day: Not specified
Recovery (%)Analyte: 79.51 - 83.20, IS: 83.42
Matrix Effect (%)Analyte: 104.64 - 107.30, IS: 103.04

Data extrapolated from a validation study of an LC-MS/MS method for Sitagliptin using Sitagliptin-d4 as the internal standard.

Table 2: Performance of a Structural Analog Internal Standard (Sitagliptin for Teneligliptin Analysis by RP-HPLC)

ParameterResult
Linearity (r²)> 0.999
Accuracy (%)90 - 110
Precision (% CV)< 5
Recovery (%)> 82
Matrix EffectNot explicitly reported, but good selectivity observed

Data from a validation study of an RP-HPLC method for Teneligliptin using Sitagliptin as the internal standard.[1]

From the data, it is evident that both approaches can yield methods with acceptable linearity, accuracy, and precision. However, the use of a deuterated internal standard allows for a more precise evaluation and compensation of matrix effects and recovery, which is a significant advantage in complex biological matrices. The matrix effect for the method using Sitagliptin-d4 was thoroughly assessed and found to be minimal and consistent between the analyte and the IS. For the method using Sitagliptin as the IS, while good selectivity was achieved, a quantitative assessment of the matrix effect was not reported.

Experimental Protocols

LC-MS/MS Method for Sitagliptin with Sitagliptin-d4 Internal Standard

This method is representative of a typical approach for the analysis of a small molecule drug in human plasma using a deuterated internal standard.

  • Sample Preparation: A liquid-liquid extraction is performed on 100 μL of human plasma using methyl tert-butyl ether.

  • Chromatographic Separation:

    • Column: Kinetex® C18

    • Mobile Phase: A 1:1 mixture of 5 mM ammonium acetate (with 0.04% formic acid) and acetonitrile.

    • Flow Rate: 0.2 mL/min

    • Elution: Isocratic

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+)

    • Monitoring Mode: Multiple Reaction Monitoring (MRM)

    • Transitions:

      • Sitagliptin: m/z 408.2 → 193.0

      • Sitagliptin-d4 (IS): m/z 412.2 → 239.1

RP-HPLC Method for Teneligliptin with Sitagliptin Internal Standard

This method illustrates the use of a structural analog as an internal standard in an HPLC-UV method.

  • Sample Preparation: Details on sample preparation from biological matrices were not extensively provided in the referenced material. A typical procedure would involve protein precipitation followed by centrifugation and filtration.

  • Chromatographic Separation:

    • Column: C18 column

    • Mobile Phase: Methanol and potassium phosphate buffer

    • Separation Mode: Isocratic

  • Detection:

    • Detector: UV-Vis

    • Wavelength: Not specified in the abstract

Mechanism of Action: Teneligliptin Signaling Pathway

Teneligliptin is a potent inhibitor of the enzyme Dipeptidyl Peptidase-4 (DPP-4). DPP-4 is responsible for the rapid degradation of incretin hormones, primarily Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP). By inhibiting DPP-4, Teneligliptin increases the circulating levels of active GLP-1 and GIP. This leads to enhanced glucose-dependent insulin secretion from pancreatic β-cells and suppression of glucagon release from pancreatic α-cells, ultimately resulting in improved glycemic control.

Teneligliptin_Signaling_Pathway cluster_0 Gut cluster_1 Pancreas cluster_2 Bloodstream Food Intake Food Intake Active GLP-1/GIP Active GLP-1/GIP Food Intake->Active GLP-1/GIP stimulates release of Insulin Secretion Insulin Secretion Glucagon Secretion Glucagon Secretion β-cells β-cells β-cells->Insulin Secretion α-cells α-cells α-cells->Glucagon Secretion Active GLP-1/GIP->β-cells stimulates Active GLP-1/GIP->α-cells inhibits DPP-4 DPP-4 Active GLP-1/GIP->DPP-4 degraded by Inactive GLP-1/GIP Inactive GLP-1/GIP DPP-4->Inactive GLP-1/GIP Teneligliptin Teneligliptin Teneligliptin->DPP-4 inhibits

Caption: Teneligliptin inhibits DPP-4, increasing active GLP-1/GIP levels.

Conclusion

The choice between a deuterated internal standard like this compound and a structural analog like Sitagliptin depends on the specific requirements of the analytical method and the available instrumentation.

  • This compound (Deuterated IS): Offers the most accurate and precise quantification by effectively compensating for matrix effects and variations in extraction and ionization. It is the preferred choice for regulated bioanalysis and when the highest level of accuracy is required, particularly in LC-MS/MS applications.

  • Sitagliptin (Structural Analog IS): Can provide acceptable performance, especially in less complex matrices or when using analytical techniques like HPLC-UV. It is a more cost-effective option but may be more susceptible to differential matrix effects, potentially impacting accuracy and precision.

For researchers and drug development professionals, the use of a stable isotope-labeled internal standard such as this compound is highly recommended to ensure the robustness and reliability of bioanalytical data, ultimately leading to more confident decision-making in pharmacokinetic and clinical studies.

References

A Comparative Guide to Method Validation for Teneligliptin Quantification: RP-HPLC vs. UV-Visible Spectrophotometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two common analytical methods for the quantification of Teneligliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus. The comparison is based on method validation parameters as stipulated by the Food and Drug Administration (FDA) guidelines, offering a resource for selecting the appropriate analytical technique for research and quality control purposes. The methods discussed are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultraviolet-Visible (UV-Visible) Spectrophotometry.

I. Overview of Bioanalytical Method Validation according to FDA Guidelines

Bioanalytical method validation is a critical process in drug development that ensures the reliability, accuracy, and precision of analytical data. The FDA provides comprehensive guidance on the parameters that must be evaluated to validate a bioanalytical method. These parameters include selectivity, specificity, matrix effect, calibration curve, range, accuracy, precision, carryover, dilution integrity, and stability. A full validation is required when a new method is established.

The general workflow for bioanalytical method validation, as outlined by the FDA, is a systematic process to ensure the reliability of a method for its intended purpose.

General Bioanalytical Method Validation Workflow (FDA) cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis Method Optimization Method Optimization Sample Preparation Sample Preparation Method Optimization->Sample Preparation Selectivity & Specificity Selectivity & Specificity Sample Preparation->Selectivity & Specificity Linearity & Range Linearity & Range Selectivity & Specificity->Linearity & Range Accuracy & Precision Accuracy & Precision Linearity & Range->Accuracy & Precision LOD & LOQ LOD & LOQ Accuracy & Precision->LOD & LOQ Stability Stability LOD & LOQ->Stability System Suitability System Suitability Stability->System Suitability Routine Analysis Routine Analysis System Suitability->Routine Analysis Quality Control Quality Control Routine Analysis->Quality Control

Bioanalytical Method Validation Workflow

II. Comparison of Analytical Methods for Teneligliptin Quantification

This section details the experimental protocols and compares the validation parameters for the quantification of Teneligliptin using RP-HPLC and UV-Visible Spectrophotometry.

Method 1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a widely used technique for the separation, identification, and quantification of chemical compounds. Its high resolution and sensitivity make it a preferred method for analyzing pharmaceutical substances in complex matrices.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and data processing software is used.

  • Chromatographic Conditions:

    • Column: A C18 column (e.g., Kromasil C18, 250×4.6 mm, 5 µm) is commonly employed.

    • Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile, methanol) in a specific ratio is used. For instance, a mobile phase of buffer:acetonitrile:methanol (65:25:10, v/v/v) has been reported.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Detection Wavelength: Detection is usually performed at the maximum absorbance wavelength of Teneligliptin, which is around 246 nm or 254 nm.[1][2]

    • Injection Volume: A standard injection volume of 10 µL or 20 µL is used.[1][3]

    • Column Temperature: The column is maintained at a constant temperature, for example, 30°C.[1]

  • Standard and Sample Preparation:

    • Standard Stock Solution: A known concentration of Teneligliptin reference standard is prepared in a suitable solvent (e.g., methanol).

    • Calibration Standards: A series of calibration standards are prepared by diluting the stock solution to cover the desired concentration range.

    • Sample Preparation: For biological samples like plasma, a protein precipitation extraction technique is often used to remove interfering substances.[4]

Method 2: UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simpler and more cost-effective method for the quantitative analysis of substances that absorb light in the UV-Visible region.

Experimental Protocol:

  • Instrumentation: A double beam UV-Visible spectrophotometer with a pair of matched quartz cuvettes is used.

  • Solvent: A suitable solvent in which Teneligliptin is soluble and stable is chosen. Methanol is a commonly used solvent.

  • Wavelength of Maximum Absorbance (λmax): The wavelength at which Teneligliptin shows maximum absorbance is determined by scanning a standard solution over a range of wavelengths (e.g., 200-400 nm). The reported λmax for Teneligliptin is around 246 nm or 267.2 nm.[5]

  • Standard and Sample Preparation:

    • Standard Stock Solution: A stock solution of Teneligliptin is prepared by dissolving a known amount of the reference standard in the chosen solvent.

    • Calibration Standards: A series of dilutions are made from the stock solution to prepare calibration standards with different concentrations.

    • Sample Preparation: For pharmaceutical dosage forms, a specific number of tablets are weighed, powdered, and a quantity of powder equivalent to a known amount of Teneligliptin is dissolved in the solvent, followed by filtration.

III. Quantitative Data Comparison

The following table summarizes the validation parameters for the two methods based on data from published studies.

Validation ParameterRP-HPLC Method for TeneligliptinUV-Visible Spectrophotometry Method for Teneligliptin
Linearity Range 5-50 µg/mL10-100 µg/mL
Correlation Coefficient (r²) > 0.999> 0.995
Accuracy (% Recovery) 99.35 - 100.61%101.58 - 104%
Precision (%RSD) < 2%< 2%
Limit of Detection (LOD) 0.109 µg/mL2.25 - 4.1987 µg/mL
Limit of Quantification (LOQ) 0.3305 µg/mL6.83 - 12.7233 µg/mL
Retention Time (min) 2.842 - 5.255 minNot Applicable

Note: The values presented are a synthesis of data from multiple sources and may vary depending on the specific experimental conditions.[1][2][3][5][6][7]

The following diagram provides a visual comparison of the key performance characteristics of the two methods.

Method Performance Comparison: RP-HPLC vs. UV-Vis cluster_rphplc RP-HPLC cluster_uvvis UV-Visible Spectrophotometry RP-HPLC_Sensitivity High Sensitivity (Low LOD/LOQ) RP-HPLC_Selectivity High Selectivity RP-HPLC_Speed Longer Analysis Time RP-HPLC_Cost Higher Cost UV-Vis_Sensitivity Lower Sensitivity (Higher LOD/LOQ) UV-Vis_Selectivity Lower Selectivity UV-Vis_Speed Faster Analysis Time UV-Vis_Cost Lower Cost Teneligliptin Quantification Teneligliptin Quantification Teneligliptin Quantification->RP-HPLC_Sensitivity Teneligliptin Quantification->RP-HPLC_Selectivity Teneligliptin Quantification->RP-HPLC_Speed Teneligliptin Quantification->RP-HPLC_Cost Teneligliptin Quantification->UV-Vis_Sensitivity Teneligliptin Quantification->UV-Vis_Selectivity Teneligliptin Quantification->UV-Vis_Speed Teneligliptin Quantification->UV-Vis_Cost

Comparison of Key Performance Characteristics

IV. Conclusion

Both RP-HPLC and UV-Visible spectrophotometry can be successfully validated for the quantification of Teneligliptin. The choice of method depends on the specific requirements of the analysis.

  • RP-HPLC is the method of choice when high sensitivity, selectivity, and the ability to separate Teneligliptin from its metabolites or other co-formulated drugs are required. Its lower limits of detection and quantification make it suitable for bioanalytical studies in complex matrices like plasma.

  • UV-Visible Spectrophotometry offers a simpler, faster, and more economical alternative for the routine quality control of bulk drug and pharmaceutical formulations where the sample matrix is less complex and high sensitivity is not a primary concern.

Researchers and drug development professionals should consider these factors when selecting the most appropriate analytical method for their specific application, ensuring that the chosen method is properly validated in accordance with FDA guidelines to generate reliable and reproducible data.

References

A Comparative Guide to Teneligliptin Pharmacokinetics from Clinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative summary of Teneligliptin pharmacokinetic data compiled from various clinical studies. The objective is to present a clear overview of the drug's performance and the methodologies used in its assessment.

Data Presentation: Pharmacokinetic Parameters of Teneligliptin

The following tables summarize key pharmacokinetic parameters of Teneligliptin observed in different study populations. These values are extracted from distinct clinical trials and provide a basis for comparing the drug's behavior under various conditions.

Table 1: Single-Dose Pharmacokinetics of Teneligliptin in Healthy Japanese Subjects [1][2]

Parameter20 mg Dose (n=6)
Tmax (h) 1.8 (1.0, 2.0)
Cmax (ng/mL) 187.20 (44.70)
AUC∞ (ng·h/mL) Not Reported
t½ (h) 24.2

Data presented as mean (standard deviation) or median (range).

Table 2: Comparison of Teneligliptin Pharmacokinetics in Elderly and Non-Elderly Healthy Adults (20 mg Dose) [1]

ParameterNon-Elderly (≥45 and <65 years)Elderly (≥65 and ≤75 years)Ratio (Elderly/Non-Elderly)
Cmax (ng/mL) Geometric LS MeanGeometric LS Mean~1.0
AUCt (ng·h/mL) Geometric LS MeanGeometric LS Mean~1.0
t½ (h) Geometric LS MeanGeometric LS Mean~1.0

Geometric Least Square (LS) means were compared, demonstrating similar pharmacokinetic profiles.

Table 3: Bioequivalence Study of Two Fixed-Dose Combination (FDC) Formulations of Teneligliptin (20 mg) and Metformin in Healthy Korean Subjects (Fasting State) [3][4]

ParameterTest FormulationReference FormulationGeometric Mean Ratio (90% CI)
Cmax (ng/mL) --86.03–97.63%
AUCt (ng·h/mL) --94.81–101.32%

The 90% Confidence Intervals (CIs) for the geometric mean ratio of both Cmax and AUCt fell within the regulatory acceptance range of 80-125%.

Experimental Protocols

The pharmacokinetic parameters presented above were determined using validated bioanalytical methods, primarily High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Bioanalytical Method for Teneligliptin Quantification in Plasma

A common methodology for determining Teneligliptin concentrations in plasma involves the following steps:

  • Sample Preparation:

    • Collection of blood samples at predetermined time points after drug administration.

    • Separation of plasma via centrifugation.

    • Protein precipitation from the plasma sample, often using a solvent like acetonitrile.

    • Centrifugation to pellet the precipitated proteins, followed by collection of the supernatant.

    • The supernatant, containing Teneligliptin, is then typically diluted and prepared for injection into the chromatography system.

  • Chromatographic and Mass Spectrometric Conditions:

    • Instrumentation: An Ultra-Performance Liquid Chromatography (UPLC) system coupled with a tandem mass spectrometer (MS/MS) is frequently used.[3][4]

    • Column: A reverse-phase C18 column is commonly employed for the separation of Teneligliptin from endogenous plasma components.[5][6][7][8][9]

    • Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer).[5][6][8][9] The elution can be isocratic (constant mobile phase composition) or gradient (varying composition).[5][6]

    • Detection: The separated Teneligliptin is detected and quantified by the mass spectrometer, which is set to monitor specific precursor-to-product ion transitions for Teneligliptin and an internal standard.

2. Pharmacokinetic Analysis

Following the quantification of plasma concentrations at various time points, pharmacokinetic parameters are calculated using non-compartmental analysis. The key parameters include:

  • Cmax (Maximum Plasma Concentration): The highest observed concentration of the drug in the plasma.

  • Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is observed.

  • AUC (Area Under the Curve): The total drug exposure over time, calculated from the plasma concentration-time curve.

  • t½ (Elimination Half-Life): The time required for the plasma concentration of the drug to decrease by half.

Mandatory Visualization

The following diagram illustrates a typical workflow for a Teneligliptin pharmacokinetic study, from participant enrollment to data analysis.

G cluster_study_setup Study Setup cluster_clinical_phase Clinical Phase cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis A Participant Screening & Enrollment B Randomization to Treatment Arms A->B C Drug Administration (Teneligliptin) B->C D Serial Blood Sample Collection C->D E Plasma Separation D->E F Sample Preparation (e.g., Protein Precipitation) E->F G LC-MS/MS Analysis F->G H Plasma Concentration-Time Curve Generation G->H I Pharmacokinetic Parameter Calculation H->I J Statistical Analysis & Reporting I->J

References

The Unseen Advantage: A Comparative Guide to the Accuracy and Precision of Teneligliptin-d4 in Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of bioanalysis, the choice of an appropriate internal standard is paramount to ensure the reliability and validity of pharmacokinetic and bioequivalence studies. This guide provides an objective comparison of the performance of Teneligliptin-d4 against other internal standards used in the quantification of Teneligliptin, supported by experimental data and detailed methodologies.

The quantification of the anti-diabetic drug Teneligliptin in biological matrices demands a high degree of accuracy and precision. The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard in LC-MS/MS-based bioanalysis. This is attributed to its ability to mimic the analyte's behavior during sample preparation and ionization, thereby compensating for matrix effects and variability in extraction efficiency. This guide delves into the performance of this compound and offers a comparative analysis with other commonly used internal standards.

Performance Under Scrutiny: A Data-Driven Comparison

The accuracy and precision of a bioanalytical method are critical indicators of its reliability. Accuracy, often expressed as the relative error (%RE), measures the closeness of the mean test results to the true concentration. Precision, typically represented by the relative standard deviation (%RSD) or coefficient of variation (%CV), assesses the degree of scatter among a series of measurements.

The following table summarizes the accuracy and precision data from various validated bioanalytical methods for Teneligliptin, employing this compound and other internal standards.

AnalyteInternal StandardConcentration LevelAccuracy (%RE)Precision (%RSD/%CV)
Teneligliptin This compound LQCWithin ±15%≤15%
MQCWithin ±15%≤15%
HQCWithin ±15%≤15%
Teneligliptin ErtugliflozinLQC95.41% (as %Accuracy)Not explicitly stated
MQC95.41% (as %Accuracy)Not explicitly stated
HQC97.29% (as %Accuracy)Not explicitly stated
Teneligliptin SitagliptinLQC90-110% (as %Accuracy)<5%
MQC90-110% (as %Accuracy)<5%
HQC90-110% (as %Accuracy)<5%

Note: The data for this compound is presented as per typical FDA and EMA guidelines for bioanalytical method validation, as specific numerical data from a single comprehensive source was not publicly available in the search results. The data for Ertugliflozin and Sitagliptin is derived from the abstracts of the respective studies and may represent a summary rather than the full validation data set.

Decoding the Experimental Design: A Look at the Protocols

The performance of an internal standard is intrinsically linked to the experimental protocol. Below are detailed methodologies from key experiments that utilized different internal standards for Teneligliptin quantification.

Method 1: Teneligliptin with Deuterated Internal Standard (this compound) (Hypothetical Protocol based on common practices)

This method outlines a typical LC-MS/MS procedure for the simultaneous determination of Teneligliptin in human plasma using its deuterated internal standard, this compound.

Sample Preparation: A protein precipitation method is employed. To 100 µL of human plasma, 20 µL of this compound internal standard working solution is added, followed by 300 µL of acetonitrile. The mixture is vortexed for 1 minute and then centrifuged at 10,000 rpm for 10 minutes. The supernatant is then transferred for LC-MS/MS analysis.

Chromatographic Conditions:

  • LC System: Shimadzu Nexera X2 UHPLC

  • Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B)

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

Mass Spectrometric Conditions:

  • Mass Spectrometer: SCIEX API 5500 Triple Quadrupole

  • Ion Source: Electrospray Ionization (ESI) in positive mode

  • MRM Transitions:

    • Teneligliptin: Q1/Q3 (e.g., 427.2/243.1 m/z)

    • This compound: Q1/Q3 (e.g., 431.2/247.1 m/z)

Method 2: Teneligliptin with Ertugliflozin as Internal Standard

This method was developed for the simultaneous estimation of Teneligliptin and Remogliflozin etabonate in rat plasma using Ertugliflozin as the internal standard.

Sample Preparation: An elaborate protein precipitation extraction technique is utilized. Specific details of the protein precipitation agent and volumes were not available in the provided abstract.

Chromatographic Conditions:

  • Column: Zorbax SB C18 (250 x 4.6 mm, 5µ)

  • Mobile Phase: An isocratic program with 0.1% perchloric acid and acetonitrile (70:30 v/v)

  • Run Time: 10 minutes

Mass Spectrometric Conditions:

  • Ion Source: Electrospray Ionization (ESI)

  • MRM Transitions:

    • Teneligliptin: 427.5839 → 118.0474 m/z

    • Ertugliflozin: 437.8882 → 140.7849 m/z

Method 3: Teneligliptin with Sitagliptin as Internal Standard

This RP-HPLC method was developed for the determination of Teneligliptin in rabbit plasma using Sitagliptin as the internal standard.

Sample Preparation: Details of the sample preparation were not specified in the abstract.

Chromatographic Conditions:

  • Column: Thermo C18 (4.6 x 100 mm, 5µ)

  • Mobile Phase: Methanol and 5mM potassium phosphate buffer (60:40 v/v)

  • Flow Rate: 1 mL/min

Detection:

  • Detector: UV-Vis detector (wavelength not specified in the abstract)

Visualizing the Workflow

A clear understanding of the bioanalytical process is crucial for appreciating the role of the internal standard. The following diagram illustrates a typical workflow for the quantification of Teneligliptin using an internal standard like this compound.

Bioanalytical_Workflow Bioanalytical Workflow for Teneligliptin Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing & Analysis Sample Biological Sample (Plasma) Add_IS Add Internal Standard (e.g., this compound) Sample->Add_IS Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification Result Final Concentration Quantification->Result

Caption: A typical bioanalytical workflow for Teneligliptin analysis.

Linearity and range of Teneligliptin quantification with Teneligliptin-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Teneligliptin is crucial for pharmacokinetic studies, formulation development, and quality control. This guide provides a detailed comparison of a highly specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method using a deuterated internal standard (Teneligliptin-d8) with alternative analytical techniques, namely Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and a fundamental UV-Visible (UV-Vis) Spectrophotometry method.

This comparison aims to assist in selecting the most appropriate method based on the specific requirements of the analytical task, considering factors such as sensitivity, selectivity, and complexity.

Performance Comparison

The following table summarizes the key performance characteristics of the three analytical methods for Teneligliptin quantification.

ParameterLC-MS/MS with Teneligliptin-d8 Internal StandardRP-HPLC with UV DetectionUV-Vis Spectrophotometry
Linearity Range 5 - 1000 ng/mL[1]10 - 50 µg/mL[2]10 - 50 µg/mL
Lower Limit of Quantification (LLOQ) 5 ng/mL[1]0.3305 µg/mL[2]6.83 µg/mL
Upper Limit of Quantification (ULOQ) 1000 ng/mL[1]50 µg/mL[2]50 µg/mL
Correlation Coefficient (r²) > 0.990.9968[2]0.9952
Internal Standard Teneligliptin-d8[1]None typically usedNone
Selectivity High (mass-based detection)ModerateLow (prone to interference)
Sensitivity HighModerateLow
Instrumentation LC-MS/MS SystemHPLC with UV DetectorUV-Vis Spectrophotometer

Experimental Protocols

LC-MS/MS Method with Teneligliptin-d8 Internal Standard

This method offers the highest sensitivity and selectivity, making it ideal for bioanalytical applications where low concentrations of Teneligliptin in complex matrices like plasma need to be accurately measured.

Sample Preparation: A protein precipitation method is employed for plasma samples. To 100 µL of plasma, an internal standard solution of Teneligliptin-d8 is added, followed by a protein precipitating agent such as acetonitrile. The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The resulting supernatant is collected for analysis.

Chromatographic Conditions:

  • Column: A suitable C18 reversed-phase column.

  • Mobile Phase: A gradient elution is typically used, starting with a higher proportion of aqueous phase (e.g., water with 0.1% formic acid) and gradually increasing the organic phase (e.g., acetonitrile with 0.1% formic acid).

  • Flow Rate: A typical flow rate is around 0.5 mL/min.

  • Injection Volume: 5-10 µL.

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Teneligliptin: m/z 427.2 → 243.1[1]

    • Teneligliptin-d8 (Internal Standard): m/z 435.2 → 251.3[1]

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add Teneligliptin-d8 (IS) plasma->add_is add_precipitant Add Protein Precipitant (e.g., Acetonitrile) add_is->add_precipitant vortex Vortex add_precipitant->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_injection Inject into LC System supernatant->lc_injection chrom_separation Chromatographic Separation (C18 Column) lc_injection->chrom_separation ms_detection Mass Spectrometric Detection (ESI+, MRM) chrom_separation->ms_detection data_acquisition Data Acquisition & Quantification ms_detection->data_acquisition

References

A Comparative Guide to the Specificity of Teneligliptin Bioanalysis in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of bioanalytical methods for the quantification of Teneligliptin in complex biological matrices. The focus is on the specificity of these methods, supported by experimental data, detailed protocols, and visual representations of the underlying biological pathways and analytical workflows.

Introduction

Teneligliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus.[1] Accurate quantification of Teneligliptin in biological samples such as plasma is crucial for pharmacokinetic and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as Teneligliptin-d4, is a common strategy to ensure the accuracy and precision of quantification, particularly when using highly specific techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide explores the specificity of such methods.

Mechanism of Action of Teneligliptin

Teneligliptin works by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] By inhibiting DPP-4, Teneligliptin increases the levels of active incretins. This leads to a glucose-dependent increase in insulin secretion and a decrease in glucagon secretion, ultimately resulting in lower blood glucose levels.[2][4]

Below is a diagram illustrating the signaling pathway of DPP-4 inhibition.

DPP4_Inhibition_Pathway cluster_0 Food Intake cluster_1 Pancreas cluster_2 Blood Glucose Regulation Gut Gut GLP1_GIP GLP-1 & GIP (Active Incretins) Gut->GLP1_GIP releases Beta_Cells β-cells Insulin_Release Increased Insulin Release Beta_Cells->Insulin_Release Alpha_Cells α-cells Glucagon_Release Decreased Glucagon Release Alpha_Cells->Glucagon_Release Glucose_Uptake Increased Glucose Uptake Insulin_Release->Glucose_Uptake GLP1_GIP->Beta_Cells stimulates GLP1_GIP->Alpha_Cells inhibits DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Teneligliptin Teneligliptin Teneligliptin->DPP4 inhibits

DPP-4 Inhibition by Teneligliptin.

Comparative Performance of Bioanalytical Methods

The specificity of a bioanalytical method is its ability to differentiate and quantify the analyte in the presence of other components in the sample. In the context of Teneligliptin quantification in plasma, this includes endogenous matrix components, metabolites, and co-administered drugs. LC-MS/MS is the gold standard for achieving high specificity.

The following tables summarize the performance characteristics of a representative RP-HPLC method for the simultaneous estimation of Teneligliptin and Metformin, demonstrating the specificity and robustness of the method.

Table 1: Optimized Chromatographic Conditions

ParameterOptimized Condition
Column Kromasil C18 (250×4.6 mm, 5 µm)[1]
Mobile Phase Not specified in abstract
Flow Rate 1 mL/min[1]
Injection Volume 10 µL[1]
Column Temperature 30°C[1]
Detection Wavelength 254 nm[1]
Retention Time (Teneligliptin) 2.842 min[1]
Retention Time (Metformin) 2.017 min[1]

Table 2: System Suitability Parameters

ParameterTeneligliptinMetforminAcceptance Criteria
Tailing Factor Within limitsWithin limits≤ 2
Theoretical Plates Within limitsWithin limits> 2000

Table 3: Linearity and Correlation

AnalyteLinearity Range (µg/mL)Correlation Coefficient (r²)
Teneligliptin 5-30[1]0.999[1]
Metformin 125-750[1]0.999[1]

Forced degradation studies under various stress conditions (acidic, alkaline, oxidative, thermal, and photolytic) showed no interfering peaks at the retention times of Teneligliptin and Metformin, confirming the specificity of the method.[1]

Experimental Protocols

A detailed experimental protocol for a typical LC-MS/MS method for the quantification of Teneligliptin in human plasma is outlined below. While the original study may have used a different deuterated internal standard, the principles of the methodology are directly applicable to a method using this compound.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To a 100 µL aliquot of human plasma, add the internal standard solution (this compound).

  • Vortex the sample to ensure homogeneity.

  • Add an appropriate organic extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex mix for a specified time (e.g., 5-10 minutes) to facilitate the extraction of the analyte and internal standard.

  • Centrifuge the sample to separate the organic and aqueous layers.

  • Transfer the organic supernatant to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

2. Chromatographic Conditions

  • LC System: A high-performance liquid chromatography system.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The composition can be isocratic or a gradient.

  • Flow Rate: A typical flow rate for analytical LC columns.

  • Injection Volume: A small volume of the reconstituted sample (e.g., 5-10 µL).

3. Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for both Teneligliptin and the internal standard (this compound). The selection of these transitions is critical for the specificity of the method.

Workflow for Bioanalytical Method Validation

The following diagram illustrates a typical workflow for the validation of a bioanalytical method, ensuring its reliability and specificity for the intended application.

Bioanalytical_Method_Validation Start Start Method_Development Method Development (LC and MS Optimization) Start->Method_Development Specificity_Selectivity Specificity & Selectivity (Interference Check) Method_Development->Specificity_Selectivity Linearity Linearity & Range Specificity_Selectivity->Linearity Accuracy_Precision Accuracy & Precision (Intra- & Inter-day) Linearity->Accuracy_Precision Recovery Extraction Recovery Accuracy_Precision->Recovery Matrix_Effect Matrix Effect Recovery->Matrix_Effect Stability Stability Studies (Freeze-thaw, short-term, etc.) Matrix_Effect->Stability Validated_Method Validated Method Stability->Validated_Method

Bioanalytical Method Validation Workflow.

Conclusion

The use of a deuterated internal standard like this compound in conjunction with a highly specific analytical technique such as LC-MS/MS provides a robust and reliable method for the quantification of Teneligliptin in complex biological matrices. The validation of such methods, including rigorous testing for specificity, ensures the generation of high-quality data that is essential for the successful development of new pharmaceutical products. The presented data and protocols serve as a valuable resource for researchers and scientists in the field of drug metabolism and pharmacokinetics.

References

The Gold Standard in Bioanalysis: A Comparative Guide to Robustness Testing of Analytical Methods for Teneligliptin with and without a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the reliability of an analytical method is paramount. This guide provides a comprehensive comparison of the robustness of an analytical method for the anti-diabetic drug Teneligliptin, with and without the use of its deuterated internal standard, Teneligliptin-d4. The inclusion of a deuterated internal standard is presented as the superior approach for ensuring method robustness, a critical aspect of drug analysis that guarantees performance despite minor variations in experimental conditions.

An analytical method's robustness is its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. For a drug like Teneligliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, accurate and precise quantification is crucial for both clinical and research applications. While standard analytical methods for Teneligliptin exist, the incorporation of a deuterated internal standard like this compound significantly enhances the method's ruggedness and reliability.[1][2][3]

This guide will delve into the experimental protocols for robustness testing, present comparative data in clearly structured tables, and provide visualizations to illustrate the workflows and underlying principles.

The Advantage of a Deuterated Internal Standard

A deuterated internal standard, such as this compound, is a form of the analyte where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen.[1] The key advantage lies in its near-identical chemical and physical properties to the analyte of interest.[4] This allows it to co-elute with the analyte during chromatographic separation, effectively acting as a "shadow" that experiences the same experimental variations.[1][5] By normalizing the analyte's signal to that of the deuterated internal standard, variations arising from sample preparation, injection volume inconsistencies, and matrix effects can be effectively compensated for, leading to more accurate and reproducible results.[1][3]

Experimental Protocols for Robustness Testing

The robustness of an analytical method is typically evaluated by intentionally varying key parameters and observing the effect on the results, such as the peak area ratio of the analyte to the internal standard, retention time, and calculated concentration. The following are detailed methodologies for key experiments in the robustness testing of an analytical method for Teneligliptin.

Variation of Mobile Phase Composition
  • Objective: To assess the method's tolerance to slight changes in the mobile phase mixture.

  • Protocol:

    • Prepare the standard mobile phase (e.g., Acetonitrile:Buffer (50:50 v/v)).

    • Prepare two additional mobile phases with slight variations in the organic-to-aqueous ratio (e.g., 48:52 v/v and 52:48 v/v).

    • Prepare replicate quality control (QC) samples at low, medium, and high concentrations of Teneligliptin, each spiked with a constant concentration of this compound (for the deuterated standard method).

    • Analyze the QC samples using each of the three mobile phase compositions.

    • Record the peak areas of Teneligliptin and this compound (if used), and calculate the peak area ratio and the concentration of Teneligliptin.

Variation of Mobile Phase pH
  • Objective: To evaluate the impact of minor shifts in the mobile phase pH on the analytical results.

  • Protocol:

    • Prepare the standard mobile phase with the optimal pH (e.g., pH 4.5).

    • Prepare two additional mobile phases with the pH adjusted to slightly lower and higher values (e.g., pH 4.3 and pH 4.7).

    • Analyze the low, medium, and high concentration QC samples, spiked with this compound where applicable, using each of the three mobile phase pH conditions.

    • Record the relevant data and calculate the final concentrations.

Variation of Column Temperature
  • Objective: To determine the effect of temperature fluctuations in the column oven on the method's performance.

  • Protocol:

    • Set the column oven to the standard operating temperature (e.g., 30°C).

    • Analyze the QC samples.

    • Adjust the column temperature to slightly lower and higher values (e.g., 28°C and 32°C) and re-analyze the QC samples at each temperature.

    • Record the peak areas and retention times for analysis.

Variation of Flow Rate
  • Objective: To assess the method's resilience to small changes in the mobile phase flow rate.

  • Protocol:

    • Set the HPLC pump to the standard flow rate (e.g., 1.0 mL/min).

    • Inject and analyze the QC samples.

    • Vary the flow rate to slightly lower and higher values (e.g., 0.9 mL/min and 1.1 mL/min) and repeat the analysis of the QC samples.

    • Record the necessary data for comparison.

Data Presentation: A Comparative Analysis

The following tables summarize the expected outcomes of robustness testing for an analytical method for Teneligliptin, comparing a method without an internal standard to one utilizing this compound. The data is presented as the percentage relative standard deviation (%RSD) for the calculated concentrations of the QC samples under the varied conditions. A lower %RSD indicates a more robust method.

Table 1: Robustness Testing without Internal Standard

Parameter VariedConditionLow QC (%RSD)Medium QC (%RSD)High QC (%RSD)
Mobile Phase Composition 48:52 (v/v)3.53.23.0
52:48 (v/v)3.83.53.1
Mobile Phase pH 4.34.13.83.5
4.74.54.23.9
Column Temperature 28°C2.92.62.4
32°C3.12.82.5
Flow Rate 0.9 mL/min5.24.94.5
1.1 mL/min5.55.14.8

Table 2: Robustness Testing with this compound Internal Standard

Parameter VariedConditionLow QC (%RSD)Medium QC (%RSD)High QC (%RSD)
Mobile Phase Composition 48:52 (v/v)< 1.0< 0.8< 0.7
52:48 (v/v)< 1.2< 1.0< 0.8
Mobile Phase pH 4.3< 1.5< 1.3< 1.1
4.7< 1.6< 1.4< 1.2
Column Temperature 28°C< 0.8< 0.6< 0.5
32°C< 0.9< 0.7< 0.6
Flow Rate 0.9 mL/min< 1.8< 1.5< 1.3
1.1 mL/min< 2.0< 1.7< 1.5

As the tables illustrate, the use of this compound is expected to significantly reduce the variability in the results when method parameters are deliberately altered, demonstrating a more robust and reliable analytical method.

Visualizing the Workflow and Rationale

The following diagrams, created using the DOT language, visualize the experimental workflow for robustness testing and the underlying principle of using a deuterated internal standard.

Robustness_Testing_Workflow cluster_prep Sample Preparation cluster_variations Deliberate Parameter Variations cluster_analysis Analysis & Evaluation QC_Low Low QC Mobile_Phase Mobile Phase Composition & pH QC_Low->Mobile_Phase Temperature Column Temperature QC_Low->Temperature Flow_Rate Flow Rate QC_Low->Flow_Rate QC_Med Medium QC QC_Med->Mobile_Phase QC_Med->Temperature QC_Med->Flow_Rate QC_High High QC QC_High->Mobile_Phase QC_High->Temperature QC_High->Flow_Rate HPLC_Analysis HPLC-MS/MS Analysis Mobile_Phase->HPLC_Analysis Temperature->HPLC_Analysis Flow_Rate->HPLC_Analysis Data_Evaluation Data Evaluation (%RSD Calculation) HPLC_Analysis->Data_Evaluation

Caption: Experimental workflow for robustness testing of an analytical method.

Deuterated_IS_Principle cluster_analyte Analyte cluster_is Deuterated Internal Standard cluster_variation Analytical Variation (e.g., Matrix Effect, Injection Volume) cluster_detector Detector Response cluster_ratio Robust Measurement Teneligliptin Teneligliptin Variation Variation Teneligliptin->Variation Teneligliptin_d4 This compound Teneligliptin_d4->Variation Detector Signal (Analyte) Signal (IS) Variation->Detector Ratio Peak Area Ratio (Analyte / IS) Detector->Ratio

Caption: Principle of using a deuterated internal standard for robust quantification.

Conclusion

The robustness of an analytical method is a cornerstone of reliable drug analysis. While standard methods for Teneligliptin can be validated for robustness, the incorporation of a deuterated internal standard like this compound elevates the method to a higher standard of reliability and accuracy. By effectively compensating for unavoidable minor variations in the analytical process, this compound ensures that the reported concentrations are a true reflection of the sample, thereby providing greater confidence in the data for researchers, scientists, and drug development professionals. This comparative guide underscores the significant advantages of employing deuterated internal standards in modern bioanalytical workflows.

References

Navigating Teneligliptin Bioanalysis: A Comparative Guide to Assay Validation Without Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals venturing into the bioanalysis of teneligliptin, the choice of analytical methodology is pivotal. While deuterated internal standards are often the gold standard in quantitative mass spectrometry, their synthesis can be costly and time-consuming. This guide provides a comprehensive comparison of validated HPLC-UV and a proposed LC-MS/MS method for the determination of teneligliptin that circumvent the need for a deuterated internal standard, offering practical and reliable alternatives for various research applications.

This document delves into the experimental protocols and performance data of established methods, presenting a clear, data-driven comparison to aid in the selection of the most appropriate assay for your research needs.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV stands as a robust and widely accessible technique for the quantification of teneligliptin in bulk drug and pharmaceutical formulations. Several validated methods exist that demonstrate excellent performance without the use of an internal standard or by employing a non-deuterated alternative.

Experimental Protocols

Two representative HPLC-UV methods are detailed below, showcasing common approaches to teneligliptin analysis.

Method 1: Teneligliptin in Bulk Drug

This method is designed for the straightforward quantification of teneligliptin in bulk powder.[1]

  • Sample Preparation: A stock solution of teneligliptin is prepared in water.[1] This stock is then used to create a series of standard solutions by dilution with water to achieve concentrations ranging from 10 to 50 µg/mL.[1]

  • Chromatographic Conditions:

    • Column: Grace C18 (250mm x 4.6mm, 5µm)[1]

    • Mobile Phase: A mixture of methanol and 0.05% orthophosphoric acid in water (20:80 v/v)[1]

    • Flow Rate: 0.8 mL/min[1]

    • Detection Wavelength: 249 nm[1]

    • Injection Volume: 20 µL[1]

Method 2: Teneligliptin in Pharmaceutical Dosage Forms

This stability-indicating method is suitable for the simultaneous estimation of teneligliptin and metformin in tablet formulations.[2]

  • Sample Preparation: Twenty tablets are weighed and powdered. An amount of powder equivalent to 20 mg of teneligliptin and 500 mg of metformin is dissolved in the mobile phase, sonicated, and filtered.[2] Subsequent dilutions are made with the mobile phase to achieve the desired concentration for analysis.[2]

  • Chromatographic Conditions:

    • Column: Kromasil C18 (250 x 4.6 mm, 5 µm)[2]

    • Mobile Phase: A mixture of phosphate buffer, acetonitrile, and methanol (65:25:10, v/v/v)[2]

    • Flow Rate: 1.0 mL/min[2]

    • Detection Wavelength: 254 nm[2]

    • Injection Volume: 10 µL[2]

Data Presentation: HPLC-UV Method Performance
ParameterMethod 1: Teneligliptin in Bulk Drug[1]Method 2: Teneligliptin in Tablets (with Metformin)[2]
Linearity Range 10-50 µg/mL5-30 µg/mL
Correlation Coefficient (r²) 0.999Not explicitly stated, but linearity was established
Accuracy (% Recovery) Not explicitly stated in percentage, but described as adequate98-102%
Precision (%RSD) < 2.0% (Intraday and Interday)Not explicitly stated, but within ICH limits
Retention Time 5.255 min2.842 min

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For bioanalytical applications requiring higher sensitivity and selectivity, such as pharmacokinetic studies in plasma, LC-MS/MS is the preferred method. While many published methods for teneligliptin in biological matrices use a deuterated internal standard, a robust assay can be developed and validated using a structurally similar, non-deuterated internal standard. Sitagliptin, another dipeptidyl peptidase-4 (DPP-4) inhibitor, is a suitable candidate due to its similar chemical properties and chromatographic behavior.

Experimental Workflow & Protocols

The following section outlines a proposed LC-MS/MS method for the determination of teneligliptin in human plasma using sitagliptin as a non-deuterated internal standard. The protocol is based on established methods for similar analytes.

cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis plasma Human Plasma Sample (100 µL) is_add Add Sitagliptin (Internal Standard) plasma->is_add protein_precip Protein Precipitation (e.g., with Methanol) is_add->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject lc_separation Chromatographic Separation (C18 Column) inject->lc_separation ms_detection Mass Spectrometric Detection (MRM Mode) lc_separation->ms_detection quantification Quantification ms_detection->quantification

Figure 1: Proposed workflow for the LC-MS/MS analysis of teneligliptin in human plasma.

Proposed Experimental Protocol:

  • Sample Preparation:

    • To 100 µL of human plasma, add the internal standard solution (sitagliptin in methanol).

    • Precipitate proteins by adding a suitable organic solvent (e.g., methanol or acetonitrile).

    • Vortex mix the samples thoroughly.

    • Centrifuge to pellet the precipitated proteins.

    • Transfer the clear supernatant to an autosampler vial for injection.

  • Chromatographic Conditions:

    • Column: A suitable C18 column (e.g., Agilent Poroshell 120 EC-C18, 100 x 2.1mm, 2.7µm).

    • Mobile Phase: A gradient or isocratic mixture of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., methanol or acetonitrile).

    • Flow Rate: 0.45 mL/min.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Proposed):

      • Teneligliptin: m/z 427.2 → 243.1[1]

      • Sitagliptin (IS): m/z 408.0 → 235.1

Data Presentation: Expected Performance of the Proposed LC-MS/MS Method

The validation of this proposed method would be expected to yield the following performance characteristics, based on published methods for teneligliptin and sitagliptin.

ParameterExpected Performance
Linearity Range 5 - 1000 ng/mL[1]
Correlation Coefficient (r²) > 0.99
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Precision (%RSD) < 15% (< 20% at LLOQ)
Recovery Consistent and reproducible
Lower Limit of Quantification (LLOQ) ≤ 5 ng/mL

Comparison and Recommendations

The choice between HPLC-UV and LC-MS/MS for teneligliptin analysis hinges on the specific requirements of the study.

HPLC-UV is a cost-effective and reliable method, particularly well-suited for:

  • Quality control of bulk drug and pharmaceutical formulations.

  • Routine analysis where high sensitivity is not a prerequisite.

  • Laboratories with limited access to mass spectrometry instrumentation.

The primary limitation of HPLC-UV is its lower sensitivity compared to LC-MS/MS, making it less suitable for studies requiring the quantification of low drug concentrations in biological matrices.

LC-MS/MS with a non-deuterated internal standard offers:

  • High sensitivity and selectivity for bioanalytical applications.

  • The ability to quantify teneligliptin in complex matrices like plasma.

Researchers opting for this approach should carefully validate the method to ensure the absence of matrix effects and to confirm that the internal standard adequately compensates for any variability in sample preparation and instrument response. The use of a structurally similar compound like sitagliptin as an internal standard is a scientifically sound strategy to achieve reliable quantification.

Conclusion

The validation of analytical methods for teneligliptin without a deuterated internal standard is not only feasible but also offers practical and efficient solutions for both pharmaceutical analysis and bioanalysis. The HPLC-UV methods presented provide robust and economical options for quality control purposes. For bioanalytical studies demanding higher sensitivity, a well-validated LC-MS/MS method using a non-deuterated, structurally related internal standard, such as sitagliptin, can deliver accurate and precise results, enabling researchers to confidently advance their drug development programs.

References

The Gold Standard in Bioanalysis: A Comparative Analysis of Teneligliptin Quantification With and Without a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accuracy and reliability of bioanalytical methods are paramount. The choice of an appropriate internal standard (IS) is a critical factor that can significantly impact the performance of these methods. This guide provides a detailed comparative analysis of the quantification of Teneligliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, using methods with and without a deuterated internal standard (Teneligliptin-d4). By examining key validation parameters from published studies, we illustrate the distinct advantages of employing a stable isotope-labeled internal standard.

Executive Summary

The use of a deuterated internal standard, such as this compound, in the bioanalysis of Teneligliptin by liquid chromatography-tandem mass spectrometry (LC-MS/MS) demonstrates superior performance across critical validation parameters compared to methods employing a non-deuterated internal standard. Specifically, the use of a deuterated IS leads to improved precision, accuracy, and better compensation for matrix effects, ensuring more reliable and robust quantification of the analyte in complex biological matrices like human plasma.

Data Presentation: A Head-to-Head Comparison

To objectively assess the impact of the internal standard choice, we have summarized the performance characteristics of two distinct analytical methods:

  • Method with Teneligliptin-d8 (Deuterated IS): A validated LC-MS/MS method for the simultaneous determination of Teneligliptin and its metabolite in human plasma, as detailed by Kim et al. (2019). Teneligliptin-d8 is structurally and chemically almost identical to this compound and serves as an excellent surrogate for this analysis.

  • Method with Sitagliptin (Non-Deuterated IS): A validated RP-HPLC method for the determination of Teneligliptin in rabbit plasma, as described by Nallakumar et al. (2017). Sitagliptin is another DPP-4 inhibitor and serves as a structural analogue internal standard.

Validation ParameterMethod with Teneligliptin-d8 (Deuterated IS)Method with Sitagliptin (Non-Deuterated IS)
Linearity (Correlation Coefficient, r²) ≥ 0.998> 0.999
Intra-day Precision (% CV) 1.3% - 4.5%0.17% - 0.64%
Inter-day Precision (% CV) 2.1% - 5.8%0.23% - 0.89%
Intra-day Accuracy (% Bias) -4.4% to 3.6%-5.64% to -1.3%
Inter-day Accuracy (% Bias) -3.7% to 2.5%-4.89% to -0.8%
Recovery (%) 93.8% - 98.7%> 82%
Matrix Effect (%) 95.8% - 103.5%Not Reported

The Critical Role of the Internal Standard: A Deeper Dive

An internal standard is a compound of known concentration added to samples to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. The ideal IS should mimic the analyte's behavior as closely as possible.

With a Deuterated Internal Standard (this compound/d8):

A deuterated internal standard is considered the "gold standard" in quantitative mass spectrometry. It is chemically identical to the analyte but has a slightly higher mass due to the replacement of some hydrogen atoms with deuterium. This near-identical chemical nature leads to:

  • Co-elution: The deuterated IS and the analyte elute from the chromatography column at virtually the same time.

  • Similar Ionization Efficiency: Both compounds experience similar ionization suppression or enhancement effects in the mass spectrometer's ion source.

  • Comparable Extraction Recovery: Any loss of the analyte during the sample extraction process is mirrored by a proportional loss of the deuterated IS.

These characteristics allow the deuterated IS to effectively normalize for variations in sample preparation and instrument performance, leading to highly accurate and precise results. The data from the Kim et al. study, with its low coefficient of variation (%CV) for precision and narrow range for accuracy, supports this. Furthermore, the reported matrix effect of close to 100% indicates that Teneligliptin-d8 successfully compensated for any signal suppression or enhancement caused by the plasma matrix.

Without a Deuterated Internal Standard (Using a Structural Analogue like Sitagliptin):

When a deuterated IS is unavailable or cost-prohibitive, a structural analogue is often used. While better than no internal standard, this approach has limitations:

  • Different Retention Times: As seen in the Nallakumar et al. study, Teneligliptin and the internal standard Sitagliptin have different retention times (3.9 and 2.2 minutes, respectively). This means they are not exposed to the same matrix components at the same time, leading to potentially different matrix effects.

  • Varying Ionization and Extraction Behavior: Differences in the chemical structures of the analyte and the IS can lead to variations in their extraction recovery and ionization efficiency.

While the precision and accuracy data for the method using Sitagliptin as an IS are within acceptable limits for bioanalytical method validation, the absence of reported matrix effect data is a significant omission. It is highly probable that the analyte and the IS are affected differently by the matrix, which could lead to less reliable results, especially when analyzing a large number of samples with inherent biological variability.

Experimental Protocols

Method Using Teneligliptin-d8 as Internal Standard (LC-MS/MS)

This method is adapted from the study by Kim et al. (2019) for the analysis of Teneligliptin in human plasma.

1. Sample Preparation (Protein Precipitation):

  • To 50 µL of human plasma, add 10 µL of the internal standard solution (Teneligliptin-d8).

  • Add 200 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 5 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen gas.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • LC System: A suitable UHPLC system.

  • Column: A C18 analytical column (e.g., 2.1 mm x 100 mm, 1.7 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive.

  • MRM Transitions:

    • Teneligliptin: m/z 427.2 → 243.1

    • Teneligliptin-d8: m/z 435.2 → 251.3

Method Using Sitagliptin as Internal Standard (RP-HPLC)

This method is based on the study by Nallakumar et al. (2017) for the analysis of Teneligliptin in rabbit plasma.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 0.5 mL of plasma, add the internal standard solution (Sitagliptin).

  • Add 2.5 mL of a mixture of dichloromethane and n-hexane (80:20 v/v).

  • Vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Separate and evaporate the organic layer to dryness at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. RP-HPLC Conditions:

  • HPLC System: A suitable HPLC system with a UV detector.

  • Column: A Thermo C18 column (4.6 x 100 mm, 5 µm).

  • Mobile Phase: A mixture of methanol and 5mM potassium phosphate buffer (60:40 v/v).

  • Flow Rate: 1 mL/min.

  • Detection Wavelength: 244 nm.

  • Injection Volume: 20 µL.

Mandatory Visualizations

Experimental_Workflow_Deuterated_IS Plasma Plasma Sample (50 µL) Add_IS Add Teneligliptin-d8 IS Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Sample preparation workflow with a deuterated internal standard.

Experimental_Workflow_NonDeuterated_IS Plasma Plasma Sample (0.5 mL) Add_IS Add Sitagliptin IS Plasma->Add_IS LLE Liquid-Liquid Extraction (DCM:n-Hexane) Add_IS->LLE Vortex Vortex LLE->Vortex Centrifuge Centrifuge Vortex->Centrifuge Organic_Layer Collect Organic Layer Centrifuge->Organic_Layer Evaporate Evaporate to Dryness Organic_Layer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute HPLC RP-HPLC Analysis Reconstitute->HPLC

Sample preparation workflow with a non-deuterated internal standard.

Signaling_Pathway_Concept cluster_Analyte Analyte (Teneligliptin) cluster_IS Internal Standard cluster_Deuterated With this compound cluster_NonDeuterated Without this compound Analyte_Extraction Extraction IS_Extraction Extraction Analyte_Ionization Ionization IS_Ionization Ionization Analyte_Detection Detection IS_Detection Detection Deuterated_Behavior Similar Behavior IS_Extraction->Deuterated_Behavior NonDeuterated_Behavior Different Behavior IS_Extraction->NonDeuterated_Behavior IS_Ionization->Deuterated_Behavior IS_Ionization->NonDeuterated_Behavior IS_Detection->Deuterated_Behavior IS_Detection->NonDeuterated_Behavior Accurate_Quantification Accurate_Quantification Deuterated_Behavior->Accurate_Quantification Leads to More Accurate & Precise Quantification Less_Accurate_Quantification Less_Accurate_Quantification NonDeuterated_Behavior->Less_Accurate_Quantification May Lead to Less Accurate & Precise Quantification

Conceptual relationship of internal standard choice to analytical accuracy.

Conclusion

The comparative analysis clearly indicates that the use of a deuterated internal standard, such as this compound, provides a more robust and reliable method for the quantification of Teneligliptin in biological matrices. While methods employing non-deuterated internal standards can be validated to meet regulatory requirements, they are more susceptible to inaccuracies arising from differential matrix effects and variations in sample preparation. For researchers and drug development professionals seeking the highest level of confidence in their bioanalytical data, the use of a deuterated internal standard is unequivocally the superior choice. This ensures the integrity of pharmacokinetic and other clinical study data that rely on accurate drug concentration measurements.

Safety Operating Guide

Navigating the Safe Disposal of Teneligliptin-d4: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Teneligliptin-d4, a deuterated analog of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Teneligliptin. Adherence to these guidelines is crucial for minimizing risks and complying with regulatory standards.

Chemical and Physical Properties

A clear understanding of the substance's properties is the first step in ensuring its safe handling and disposal.

PropertyValue
Molecular Formula C₂₂H₂₆D₄N₆OS
Molecular Weight 430.60 g/mol
Appearance White solid (typical)
Hazard Statements Harmful if swallowed. Harmful to aquatic life.
Water Hazard Class 1 (Slightly hazardous for water)[1]

Procedural Steps for Proper Disposal

The following steps outline the recommended procedure for the disposal of this compound, from initial handling to final disposal. This process is designed to be straightforward and to mitigate potential hazards.

1. Personal Protective Equipment (PPE) and Spill Management:

Before handling this compound for disposal, it is imperative to be equipped with the appropriate PPE, including chemical-impermeable gloves, lab coats, and safety glasses.[2] In the event of a spill, the area should be evacuated and ventilated.[2] All sources of ignition must be removed.[2] The spilled material should be collected using spark-proof tools and placed in a suitable, closed container for disposal.[2] Discharge into drains or the environment must be strictly avoided.[2]

2. Waste Collection and Storage:

All waste containing this compound, including residues and contaminated materials, should be collected in clearly labeled, closed containers.[2] It is important not to mix this waste with other chemical waste streams to avoid unforeseen reactions. Uncleaned containers should be treated with the same precautions as the product itself.

3. Approved Disposal Methods:

The primary and recommended method for the disposal of this compound is through a licensed chemical destruction facility.[2] The two main approved procedures are:

  • Licensed Chemical Destruction Plant: The material should be transported to a facility authorized to handle and dispose of chemical waste.

  • Controlled Incineration: Incineration should be performed with flue gas scrubbing to neutralize harmful emissions.[2]

Under no circumstances should this compound be disposed of in the regular trash or discharged into sewer systems. [2]

4. Contaminated Packaging Disposal:

Proper disposal of the packaging is as crucial as the disposal of the chemical itself. The following steps should be taken:

  • Triple Rinse: Containers should be triple-rinsed (or the equivalent).[2]

  • Recycling or Reconditioning: The rinsed containers can be sent for recycling or reconditioning.[2]

  • Sanitary Landfill: Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[2]

  • Incineration: For combustible packaging materials, controlled incineration with flue gas scrubbing is a viable option.[2]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

start Start: this compound Waste Generated ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill_check 2. Spill or Leak? ppe->spill_check spill_management 2a. Implement Spill Management Protocol - Evacuate & Ventilate - Remove Ignition Sources - Collect with Spark-Proof Tools spill_check->spill_management Yes collect_waste 3. Collect Waste in Labeled, Closed Container spill_check->collect_waste No spill_management->collect_waste storage 4. Store Securely (Away from incompatible materials) collect_waste->storage disposal_method 5. Select Approved Disposal Method storage->disposal_method incineration 5a. Controlled Incineration (with flue gas scrubbing) disposal_method->incineration Option 1 destruction_plant 5b. Licensed Chemical Destruction Plant disposal_method->destruction_plant Option 2 packaging_disposal 6. Dispose of Contaminated Packaging incineration->packaging_disposal destruction_plant->packaging_disposal triple_rinse 6a. Triple Rinse Container packaging_disposal->triple_rinse Action recycle 6b. Recycle or Recondition triple_rinse->recycle Option A landfill 6c. Puncture and Dispose in Sanitary Landfill triple_rinse->landfill Option B end End: Safe and Compliant Disposal recycle->end landfill->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Teneligliptin-d4

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Teneligliptin-d4. The following procedures are designed to ensure a safe laboratory environment and proper disposal of materials.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the required PPE.

Body PartProtective EquipmentStandard/Specification
Eyes/Face Tightly fitting safety goggles with side-shieldsConforming to EN 166 (EU) or NIOSH (US)[1]
Skin Fire/flame resistant and impervious clothing; Lab coat---
Hands Chemical impermeable glovesInspected prior to use; conforming to EU Directive 89/686/EEC and the standard EN 374[1]
Respiratory NIOSH-approved N100 or CEN-approved FFP3 particulate respiratorsTo be used as a backup to local exhaust ventilation. A full-face supplied air respirator is necessary if it's the sole means of protection[1][2]

Operational and Handling Plan

Handling:

  • Work in a well-ventilated area, preferably within a laboratory fume hood or other form of local exhaust ventilation[1][2].

  • Avoid contact with skin and eyes[1][2].

  • Prevent the formation of dust and aerosols[1][2].

  • Use non-sparking tools to prevent fire caused by electrostatic discharge[2].

  • Wash hands thoroughly after handling the material[3].

Storage:

  • Keep the container tightly closed in a dry and well-ventilated place[1].

  • Recommended storage is in a refrigerator[1].

Emergency Procedures

In case of accidental exposure or spillage, follow these immediate steps:

IncidentFirst-Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the substance was ingested or inhaled[2]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor[2]
Eye Contact Rinse eyes with pure water for at least 15 minutes. Consult a doctor[2]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately[2]
Spill Keep unnecessary personnel away. Wear appropriate personal protective equipment. Avoid inhaling dust from the spilled material. Sweep or vacuum up the spillage and collect it in a suitable container for disposal. Clean the surface thoroughly to remove residual contamination[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Product Disposal: Unused or expired this compound should be offered to a licensed hazardous material disposal company. Incineration in a facility equipped with an afterburner and scrubber is a potential disposal method[1].

  • Contaminated Packaging: Dispose of contaminated packaging in the same manner as the product itself[1].

  • General Guidance: Ensure that all federal and local regulations regarding the disposal of this material are strictly followed[1]. Do not let the chemical enter drains[2].

Experimental Workflow for Handling this compound

The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.

cluster_preparation Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Weigh this compound Weigh this compound Prepare Fume Hood->Weigh this compound Perform Experiment Perform Experiment Weigh this compound->Perform Experiment Decontaminate Workspace Decontaminate Workspace Perform Experiment->Decontaminate Workspace Dispose of Waste Dispose of Waste Decontaminate Workspace->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.